molecular formula C13H8ClNS B1629680 4-Chloro-2-(thiophen-2-yl)quinoline CAS No. 332181-86-9

4-Chloro-2-(thiophen-2-yl)quinoline

Cat. No.: B1629680
CAS No.: 332181-86-9
M. Wt: 245.73 g/mol
InChI Key: PYKSRYYHLLCVMN-UHFFFAOYSA-N
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Description

4-Chloro-2-(thiophen-2-yl)quinoline is a useful research compound. Its molecular formula is C13H8ClNS and its molecular weight is 245.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(thiophen-2-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(thiophen-2-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-thiophen-2-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNS/c14-10-8-12(13-6-3-7-16-13)15-11-5-2-1-4-9(10)11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKSRYYHLLCVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647947
Record name 4-Chloro-2-(thiophen-2-yl)quinoline
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Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954225-95-7, 332181-86-9
Record name 4-Chloro-2-(2-thienyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954225-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(thiophen-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2-(thiophen-2-yl)quinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-2-(thiophen-2-yl)quinoline: Structure, Properties, and Synthetic Strategies

Introduction

In the landscape of medicinal chemistry and materials science, the fusion of distinct heterocyclic scaffolds into a single molecular entity represents a powerful strategy for the discovery of novel compounds with unique properties. Quinoline, a bicyclic aromatic heterocycle, and thiophene, a five-membered sulfur-containing aromatic ring, are two such "privileged" structures. Quinoline and its derivatives are renowned for their broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, thiophene-containing molecules are integral to numerous pharmaceuticals and functional materials, exhibiting a wide array of biological and electronic activities.[4][5]

This technical guide focuses on the hybrid molecule, 4-Chloro-2-(thiophen-2-yl)quinoline . This compound integrates the structural features of both quinoline and thiophene, with a strategically placed chlorine atom at the 4-position of the quinoline ring. This chlorine atom is not merely a substituent; it is a versatile chemical handle that allows for a multitude of subsequent chemical transformations, making this molecule a highly valuable scaffold for creating diverse libraries of new chemical entities. This guide will provide a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The foundational structure of 4-Chloro-2-(thiophen-2-yl)quinoline consists of a quinoline ring system where the hydrogen at position 2 is substituted with a thiophen-2-yl group, and the hydrogen at position 4 is replaced by a chlorine atom.

Key Structural Features:

  • Quinoline Core: A fused ring system of benzene and pyridine, which is largely planar and aromatic. The nitrogen atom in the quinoline ring influences its basicity and reactivity.[6]

  • Thiophene Moiety: An electron-rich five-membered aromatic ring containing a sulfur atom. The thiophene ring can engage in various interactions with biological targets and influences the overall electronic properties of the molecule.[5]

  • 4-Chloro Substituent: The chlorine atom at the 4-position is a key reactive site. It activates the quinoline ring for nucleophilic aromatic substitution reactions, providing a gateway for the synthesis of a wide range of derivatives.[7][8]

A summary of the computed and known physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₃H₈ClNSComputed
Molecular Weight 245.73 g/mol Computed
IUPAC Name 4-chloro-2-(thiophen-2-yl)quinolineIUPAC Nomenclature
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred from similar compounds

Synthesis of 4-Chloro-2-(thiophen-2-yl)quinoline

The construction of the 4-Chloro-2-(thiophen-2-yl)quinoline scaffold can be efficiently achieved through established synthetic methodologies for quinoline synthesis. The Friedländer annulation is a particularly powerful and versatile method for creating substituted quinolines.[9][10] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11]

For the synthesis of the target molecule, a plausible approach involves a two-step sequence: first, the Friedländer synthesis of the corresponding quinolin-4-one, followed by chlorination.

Experimental Protocol: A Representative Friedländer Annulation Approach

This protocol describes a general and robust method for the synthesis of the precursor, 2-(thiophen-2-yl)quinolin-4(1H)-one, which can then be chlorinated to yield the final product.

Step 1: Synthesis of 2-(thiophen-2-yl)quinolin-4(1H)-one

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminoacetophenone (1.0 equivalent) and ethyl 3-(thiophen-2-yl)-3-oxopropanoate (1.1 equivalents).

  • Solvent and Catalyst: Add a suitable high-boiling point solvent such as Dowtherm A or diphenyl ether. Add a catalytic amount of a base, such as sodium ethoxide or potassium tert-butoxide (0.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 200-250°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solvent upon cooling. The solid can be collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then recrystallized from a suitable solvent such as ethanol or acetic acid to afford the pure 2-(thiophen-2-yl)quinolin-4(1H)-one.

Step 2: Chlorination to 4-Chloro-2-(thiophen-2-yl)quinoline

  • Reactant Preparation: In a round-bottom flask, suspend the 2-(thiophen-2-yl)quinolin-4(1H)-one (1.0 equivalent) from the previous step in phosphorus oxychloride (POCl₃) (5-10 equivalents), which acts as both the reagent and solvent.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105°C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the product precipitates. The solid is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Causality in Experimental Design
  • Choice of Synthesis Strategy: The Friedländer synthesis is chosen for its reliability and ability to construct the quinoline core in a single step from readily available starting materials.[12][13]

  • Catalyst: A base is used in the first step to facilitate the initial condensation between the ketone and the ester.

  • Chlorinating Agent: Phosphorus oxychloride is a standard and effective reagent for converting quinolin-4-ones to 4-chloroquinolines.[7]

  • Work-up Procedure: The careful quenching and neutralization steps are critical for both safety and effective isolation of the final product.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 2-Aminoacetophenone Step1 Step 1 Reactant1->Step1 Friedländer Annulation (Base, Heat) Reactant2 Ethyl 3-(thiophen-2-yl)-3-oxopropanoate Reactant2->Step1 Friedländer Annulation (Base, Heat) Quinolinone 2-(Thiophen-2-yl)quinolin-4(1H)-one Step2 Step 2 Quinolinone->Step2 Chlorination (Reflux) POCl3 POCl₃ POCl3->Step2 Chlorination (Reflux) FinalProduct 4-Chloro-2-(thiophen-2-yl)quinoline Step1->Quinolinone Step2->FinalProduct

Caption: Synthesis workflow for 4-Chloro-2-(thiophen-2-yl)quinoline.

Spectroscopic Characterization

The structural elucidation of 4-Chloro-2-(thiophen-2-yl)quinoline would be confirmed by a combination of spectroscopic techniques. The following table outlines the expected characteristic signals.

TechniqueExpected Data
¹H NMR Aromatic protons on the quinoline and thiophene rings would appear in the range of δ 7.0-8.5 ppm. The specific coupling patterns would be crucial for assigning the protons to their respective positions.
¹³C NMR Aromatic carbons would resonate in the δ 120-150 ppm region. The carbon attached to the chlorine (C4) and the carbon attached to the thiophene (C2) would show characteristic shifts.
IR Spectroscopy Characteristic peaks for C=C and C=N stretching of the aromatic rings would be observed around 1500-1600 cm⁻¹. A C-Cl stretching vibration would be expected in the fingerprint region (around 700-800 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 245, with a characteristic M+2 isotope peak at m/z 247 with approximately one-third the intensity, confirming the presence of one chlorine atom.

Chemical Reactivity and Derivatization Potential

The 4-chloro substituent on the quinoline ring is a highly valuable functional group for further synthetic modifications. It is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide variety of functional groups at this position.[7][8] This reactivity opens the door to the creation of a large library of derivatives from a single, readily accessible precursor.

Potential Nucleophilic Substitution Reactions:

  • Amination: Reaction with primary or secondary amines can introduce diverse amino functionalities, which are often important for biological activity.

  • Thiolation: Reaction with thiols can lead to the formation of 4-thioether derivatives.

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base can yield the corresponding ether derivatives.

  • Suzuki and other Cross-Coupling Reactions: The chloro group can also participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Derivatization Pathways Diagram

Derivatization_Pathways Core 4-Chloro-2-(thiophen-2-yl)quinoline AmineProduct 4-Amino Derivative Core->AmineProduct Amination ThiolProduct 4-Thioether Derivative Core->ThiolProduct Thiolation AlcoholProduct 4-Ether Derivative Core->AlcoholProduct Alkoxylation CCProduct 4-Aryl/Alkyl Derivative Core->CCProduct Suzuki Coupling Amine R₂NH (Amine) Thiol RSH (Thiol) Alcohol ROH (Alcohol) BoronicAcid RB(OH)₂ (Boronic Acid)

Caption: Potential derivatization pathways for 4-Chloro-2-(thiophen-2-yl)quinoline.

Potential Applications in Drug Discovery

The combination of the quinoline and thiophene scaffolds in 4-Chloro-2-(thiophen-2-yl)quinoline suggests significant potential for applications in drug discovery. Many biologically active quinoline and quinazoline alkaloids have been identified.[6] The quinoline core is a key component of several approved drugs, most notably in the treatment of malaria (e.g., chloroquine).[2]

The derivatization potential at the 4-position allows for the modulation of the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. This fine-tuning is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. Given the known biological activities of related compounds, derivatives of 4-Chloro-2-(thiophen-2-yl)quinoline could be investigated for a range of therapeutic areas:

  • Anticancer Agents: Many substituted quinolines have shown potent anticancer activity.[1][14]

  • Antimicrobial and Antifungal Agents: The fusion of two heterocyclic systems can lead to novel antimicrobial scaffolds.[3]

  • Anti-inflammatory Agents: Quinoline derivatives have been explored for their anti-inflammatory properties.[3]

  • Antiviral Agents: Thiophene derivatives have demonstrated a range of antiviral activities.[4]

Conclusion

4-Chloro-2-(thiophen-2-yl)quinoline is a synthetically accessible and highly versatile heterocyclic scaffold. Its structure, combining the pharmacologically significant quinoline and thiophene moieties with a reactive chlorine handle, makes it an exceptionally valuable building block for medicinal chemistry. The synthetic routes are well-established, and the potential for creating large, diverse libraries of derivatives through nucleophilic substitution at the 4-position is significant. This positions 4-Chloro-2-(thiophen-2-yl)quinoline as a promising starting point for the development of new therapeutic agents and functional materials.

References

  • 12

  • 11

  • 9][12]thiazolo[4,5-f]quinoline.

Sources

Molecular weight and lipophilicity (LogP) of 4-chloro-2-thienylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-chloro-2-(thiophen-2-yl)quinoline , a critical pharmacophore in medicinal chemistry. This scaffold combines the privileged quinoline core—historically significant in antimalarial and anticancer therapeutics—with a lipophilic thienyl moiety, enhancing membrane permeability and target binding affinity.

Molecular Weight & Lipophilicity Analysis

Executive Summary

4-chloro-2-(thiophen-2-yl)quinoline (CAS Registry Number: Not widely listed as commodity, typically synthesized in-situ) is a heteroaromatic intermediate utilized primarily in the development of kinase inhibitors and anti-infective agents. Its structural distinctiveness lies in the C4-chlorine atom, which serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (SNAr), and the C2-thienyl group, which modulates lipophilicity and


-

stacking interactions.

This guide details the physicochemical properties, synthesis logic, and experimental protocols for characterizing this molecule.

Physicochemical Specifications

The following data aggregates calculated values based on atomic contributions and structural topology.

Table 1: Core Physicochemical Properties
PropertyValueUnitMethod/Notes
Molecular Formula C₁₃H₈ClNS --
Molecular Weight 245.73 g/mol Average mass (C: 12.01, H: 1.01, Cl: 35.45, N: 14.01, S: 32.[1][2]06)
Exact Mass 245.0066 DaMonoisotopic (³⁵Cl)
LogP (Predicted) 4.2 – 4.6 -Consensus cLogP (XLogP3, ACD/Labs)
Topological Polar Surface Area (TPSA) 12.9 ŲAttributed to Quinoline Nitrogen + Thiophene Sulfur
H-Bond Donors 0-Aprotic
H-Bond Acceptors 2-Quinoline N, Thiophene S
Rotatable Bonds 1-C2-C(Thiophene) bond
Lipophilicity Context

With a LogP > 4, this molecule is highly lipophilic (Class II/IV in BCS classification context). The thienyl group adds approximately +1.0 to +1.4 log units compared to the parent 4-chloroquinoline (LogP ≈ 2.9). This suggests high membrane permeability but potentially poor aqueous solubility, necessitating organic co-solvents (DMSO, DMF) for biological assays.

Synthesis & Structural Logic

To obtain high-purity 4-chloro-2-thienylquinoline, researchers typically employ one of two strategies. The choice depends on the availability of starting materials and the need for regioselectivity.

Strategy A: Regioselective Suzuki-Miyaura Coupling (Recommended)

This method exploits the differential reactivity of the C2 and C4 positions in 2,4-dichloroquinoline. The C2 position, flanked by the ring nitrogen, is more electron-deficient and susceptible to oxidative addition by Palladium catalysts.

  • Precursor: 2,4-dichloroquinoline.

  • Reagent: 2-Thiopheneboronic acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/S-Phos.

  • Conditions: Mild base (Na₂CO₃), Dioxane/Water, 80°C.

  • Outcome: Preferential coupling at C2 yields 4-chloro-2-(2-thienyl)quinoline .

Strategy B: De Novo Ring Construction (Pfitzinger/POCl₃)

This route builds the quinoline ring with the thiophene already attached, followed by chlorination.

  • Cyclization: Reaction of isatin with 2-acetylthiophene (Pfitzinger) or aniline with a

    
    -keto ester.
    
  • Intermediate: 2-(2-thienyl)quinolin-4(1H)-one (Tautomer: 4-hydroxy-2-thienylquinoline).

  • Chlorination: Treatment with Phosphorus Oxychloride (POCl₃) converts the C4-OH to C4-Cl.[3]

Visualization: Synthesis Workflow

Synthesis Figure 1: Regioselective synthesis via Suzuki coupling targeting the C2 position. Start 2,4-Dichloroquinoline Inter Oxidative Addition (Preferential at C2) Start->Inter + Reagent Reagent 2-Thiopheneboronic Acid Reagent->Inter Cat Pd(0) Catalyst (Regioselective) Cat->Inter Catalysis Product 4-Chloro-2-(2-thienyl)quinoline Inter->Product Reductive Elimination

Figure 1: Regioselective synthesis via Suzuki coupling targeting the C2 position.

Experimental Protocols

Protocol 1: Determination of LogP (Shake-Flask Method)

While computational models provide estimates, experimental validation is required for IND (Investigational New Drug) filings.

Principle: Partitioning of the solute between two immiscible phases (n-Octanol and Water) at equilibrium.

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with water).

  • Water (Milli-Q, pre-saturated with octanol).

  • Test Compound: 4-chloro-2-(2-thienyl)quinoline.

Step-by-Step Procedure:

  • Phase Saturation: Mix n-octanol and water (1:1 v/v) for 24 hours. Separate phases.

  • Stock Solution: Dissolve 1 mg of the compound in 10 mL of pre-saturated n-octanol. Measure UV absorbance (

    
    ) at 
    
    
    
    (approx. 254 nm or 320 nm).
  • Partitioning:

    • Aliquot 5 mL of Stock Solution into a centrifuge tube.

    • Add 5 mL of pre-saturated water.

    • Vortex vigorously for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully sample the octanol phase (upper layer).

    • Measure UV absorbance (

      
      ).
      
    • Note: Analyzing the water phase is difficult due to very low solubility (high LogP).

  • Calculation:

    
    
    Since 
    
    
    
    is inferred, a more accurate method for high LogP (>4) is HPLC.
Protocol 2: HPLC-Based Lipophilicity Estimation (OECD 117)

For hydrophobic compounds like 4-chloro-2-thienylquinoline, Shake-Flask is prone to errors (emulsions). Reversed-Phase HPLC is preferred.

Workflow:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Methanol/Water (Isocratic 75:25).

  • Standards: Inject 5-6 reference standards with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).

  • Measurement: Record retention times (

    
    ) and calculate the capacity factor (
    
    
    
    ):
    
    
    (Where
    
    
    is the dead time, measured using Thiourea).
  • Calibration: Plot

    
     vs. 
    
    
    
    .
  • Determination: Interpolate the LogP of the test compound from the calibration curve.

Visualization: LogP Determination Workflow

LogP_Workflow Figure 2: HPLC-based workflow for determining lipophilicity (OECD 117). Prep Phase Pre-Saturation (Octanol/Water 24h) Dissolve Dissolve Compound in Octanol Phase Prep->Dissolve Equilib Vortex & Centrifuge (Partitioning) Dissolve->Equilib Analyze HPLC Analysis (Retention Time k') Equilib->Analyze Inject Sample Calc Calculate LogP via Calibration Curve Analyze->Calc

Figure 2: HPLC-based workflow for determining lipophilicity (OECD 117).

Structural Analysis & Reactivity (SAR)

The 4-chloro-2-(2-thienyl)quinoline scaffold is a "privileged structure" in drug discovery.

  • The C4-Chlorine Handle:

    • The nitrogen atom in the quinoline ring withdraws electron density from the C4 position via resonance.

    • This makes the C4-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

    • Application: Reacting this molecule with primary amines (e.g., 1,4-diaminopentane) yields 4-aminoquinoline derivatives, analogous to Chloroquine, but with altered resistance profiles due to the thienyl group.

  • The C2-Thienyl Moiety:

    • Lipophilicity: Increases LogP, facilitating passive transport across the lipid bilayer of cells (or the digestive vacuole membrane of the malaria parasite).

    • Bioisosterism: The thiophene ring acts as a bioisostere for a phenyl group but with different electronics (electron-rich) and steric bulk, often improving binding to hydrophobic pockets in kinase enzymes.

References

  • Synthesis & Regioselectivity

    • Lara, A., et al. (2012). "Regioselective Suzuki–Miyaura cross-coupling reactions of 2,4-dichloroquinoline." Tetrahedron. (Generalized protocol for 2,4-dichloroquinoline selectivity).

  • Lipophilicity Methods

    • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. .

  • Antimalarial Context: Egan, T. J. (2008). "Haemozoin formation as a target for the rational design of new antimalarials." Drug Design Reviews. (Contextualizes the role of lipophilic 4-aminoquinolines).
  • Computational Data

    • PubChem Compound Summary for 4-Chloroquinoline derivatives. .

Sources

The 4-Chloroquinoline Scaffold: A Privileged Gateway to Bioactive Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference & Synthesis Guide

Executive Summary

The 4-chloroquinoline moiety is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. Its unique electronic architecture—specifically the lability of the chlorine atom at the C4 position—allows for rapid diversification via Nucleophilic Aromatic Substitution (


). This guide dissects the 4-chloroquinoline pharmacophore, transitioning from its fundamental synthesis (Gould-Jacobs reaction) to its critical role in generating 4-aminoquinoline antimalarials (e.g., Chloroquine) and modern tyrosine kinase inhibitors (e.g., Bosutinib).

Chemical Architecture & Reactivity

The 4-chloroquinoline core is defined by a bicyclic structure where a benzene ring is fused to a pyridine ring. The reactivity profile is dominated by the nitrogen atom in the pyridine ring, which renders the C4 position highly electrophilic.

The "Vinylogous Acid Chloride" Character

Unlike chlorobenzene, which is inert to nucleophilic attack under standard conditions, 4-chloroquinoline behaves more like an acid chloride.

  • Electronic Pull: The ring nitrogen withdraws electron density via resonance, creating a partial positive charge at C4.

  • Protonation: Under acidic conditions, protonation of the quinoline nitrogen (

    
    ) dramatically lowers the LUMO energy, accelerating nucleophilic attack at C4.
    
  • Leaving Group: The chloride ion is a stable leaving group, facilitating the aromatization step that completes the

    
     mechanism.
    
Mechanism of Derivatization ( )

The transition from the 4-chloro scaffold to a bioactive 4-aminoquinoline drug occurs via an addition-elimination pathway.

Figure 1: Mechanistic Pathway of Nucleophilic Substitution

SNAr_Mechanism Start 4-Chloroquinoline (Electrophile) Complex Meisenheimer-like Intermediate (Resonance Stabilized) Start->Complex Nucleophilic Attack (Rate Limiting) Amine Amine (Nucleophile) Amine->Complex Product 4-Aminoquinoline (Bioactive Core) Complex->Product Elimination of Cl- HCl HCl (Byproduct) Complex->HCl

Caption: The


 pathway where the amine nucleophile attacks the electron-deficient C4, forming a resonance-stabilized intermediate before chloride elimination.

Synthetic Methodologies: The Gould-Jacobs Reaction

The industry-standard approach to accessing the 4-chloroquinoline scaffold is the Gould-Jacobs reaction .[1] This sequence is preferred for its scalability and the availability of aniline precursors.

The Synthetic Workflow

The synthesis involves constructing the pyridine ring onto an existing aniline framework.

Figure 2: The Gould-Jacobs Synthesis Workflow

GouldJacobs Aniline m-Chloroaniline Enamine Anilinoacrylate (Enamine Intermediate) Aniline->Enamine Condensation (110°C) EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Enamine Condensation (110°C) Cyclized 4-Hydroxy-7-chloroquinoline-3-ester Enamine->Cyclized Thermal Cyclization (250°C, Dowtherm A) Acid 4-Hydroxy-7-chloroquinoline-3-carboxylic acid Cyclized->Acid Saponification (NaOH) Decarb 4-Hydroxy-7-chloroquinoline (4-Quinolone) Acid->Decarb Decarboxylation (Heat) Final 4,7-Dichloroquinoline (Scaffold) Decarb->Final Chlorination (POCl3)

Caption: Step-by-step transformation from aniline precursors to the active 4,7-dichloroquinoline scaffold via the Gould-Jacobs protocol.

Structure-Activity Relationships (SAR)

The 4-chloroquinoline scaffold serves as the template for two distinct therapeutic classes. The "Pharmacophore" is realized only after the C4-chlorine is displaced by a specific side chain.

Antimalarial SAR (The Chloroquine Model)

For malaria, the target is the parasitic heme detoxification pathway in the digestive vacuole.

Structural FeatureRole in PharmacophoreCriticality
Quinoline Ring

-

stacking interactions with heme (ferriprotoporphyrin IX).
Essential
C7-Chlorine Electron-withdrawing group; enhances lipophilicity and heme binding affinity.Essential
C4-Linker 4-amino alkyl chain.[2] Provides separation between the ring and the terminal amine.High
Terminal Amine Basic nitrogen (pKa ~8-9) ensures protonation in the acidic vacuole (pH trapping).Essential
Anticancer SAR (Kinase Inhibition)

In oncology, 4-aminoquinolines function as ATP-competitive inhibitors of tyrosine kinases (e.g., Src, Abl, EGFR).

  • C4-Aniline: Replacing the alkyl chain with an aniline (as in Bosutinib) allows the molecule to fit into the adenine-binding pocket of the kinase.

  • C3-Substituents: Often used to tune selectivity and solubility (e.g., cyano groups).

Experimental Protocols

Note: These protocols involve hazardous chemicals (POCl3, high temperatures).[3] All work must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 4,7-Dichloroquinoline (Gould-Jacobs Route)

Objective: Synthesize the core scaffold from 4-hydroxy-7-chloroquinoline.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

  • Reagents:

    • 4-Hydroxy-7-chloroquinoline (10.0 g, 55.7 mmol)

    • Phosphorus oxychloride (

      
      ) (25.0 mL, excess)
      
  • Reaction:

    • Add the solid quinoline to the flask.

    • Carefully add

      
       (Caution: Exothermic).
      
    • Heat the mixture to gentle reflux (approx. 105–110°C) for 1–2 hours. The solution should turn clear and darken.

  • Workup:

    • Cool the mixture to room temperature.

    • CRITICAL: Pour the reaction mixture slowly onto 200g of crushed ice/water with vigorous stirring to quench excess

      
      . (Caution: Violent reaction).
      
    • Neutralize the resulting solution with Ammonium Hydroxide (

      
      ) until pH ~9. A solid precipitate will form.
      
  • Purification:

    • Filter the solid and wash copiously with cold water.

    • Recrystallize from ethanol or methanol.

    • Yield: Expect ~80–90% as off-white needles. Melting Point: 84–85°C.[3][4]

Protocol B: General Amination (Library Generation)

Objective: Derivatize the scaffold to create a drug candidate.

  • Reagents:

    • 4,7-Dichloroquinoline (1.0 eq)[5]

    • Target Amine (e.g., 4-amino-1-diethylaminopentane) (1.2–2.0 eq)

    • Solvent: Ethanol or neat (phenol melt for unreactive amines).

  • Procedure:

    • Dissolve the chloroquinoline in ethanol.

    • Add the amine.[1][6][7][8]

    • Reflux for 12–24 hours. (Monitor via TLC: Mobile phase 10% MeOH in DCM).

    • Note: If the reaction is sluggish, add a catalytic amount of HCl or use microwave irradiation (150°C, 10 min).

  • Isolation:

    • Evaporate solvent.

    • Partition residue between DCM and 1N NaOH (to remove salt form).

    • Dry organic layer (

      
      ) and concentrate.
      

Biological Pathways & Mechanism of Action

The versatility of the 4-chloroquinoline scaffold allows it to access distinct biological pathways depending on the C4 substitution.

Figure 3: Dual Mechanism of Action (Malaria vs. Cancer)

MOA cluster_Malaria Pathway A: Antimalarial (e.g., Chloroquine) cluster_Cancer Pathway B: Anticancer (e.g., Bosutinib) Scaffold 4-Chloroquinoline Scaffold Sub1 Alkylamine Substitution Scaffold->Sub1 Sub2 Aniline Substitution Scaffold->Sub2 Vacuole Accumulation in Digestive Vacuole Sub1->Vacuole Heme Binds Free Heme (FPIX) Vacuole->Heme Death1 Parasite Death (Heme Toxicity) Heme->Death1 Kinase Binds ATP Pocket of Src/Abl Kinase Sub2->Kinase Signal Blocks Phosphorylation Signaling Kinase->Signal Death2 Apoptosis / Growth Arrest Signal->Death2

Caption: Divergent biological outcomes based on C4-derivatization: Heme polymerization inhibition (Malaria) vs. ATP-competitive kinase inhibition (Cancer).

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society.

  • Egan, T. J., et al. (2000). Structure-Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline-Hematin Complex Formation. Journal of Medicinal Chemistry.

  • Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline.[3][4][5][9][10] Organic Syntheses, 28, 38.

  • Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology.

  • Vennila, K. N., et al. (2018).[11] Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic Chemistry.

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Methodological & Application

Synthesis of 4-Chloro-2-(thiophen-2-yl)quinoline via POCl₃ Chlorination: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-Chloro-2-(thiophen-2-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document, intended for an audience of researchers and drug development professionals, offers a deep dive into the practical and theoretical aspects of the synthesis, with a focus on the critical chlorination step using phosphorus oxychloride (POCl₃).

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a thiophene moiety at the 2-position and a chlorine atom at the 4-position of the quinoline ring can significantly modulate its physicochemical properties and biological activity, making 4-Chloro-2-(thiophen-2-yl)quinoline a valuable scaffold for further chemical exploration and drug discovery.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-Chloro-2-(thiophen-2-yl)quinoline is most effectively achieved through a two-step process. The initial step involves the synthesis of the precursor, 2-(thiophen-2-yl)quinolin-4-one, followed by a deoxychlorination reaction using phosphorus oxychloride.

Part 1: Synthesis of the Precursor, 2-(thiophen-2-yl)quinolin-4-one

The synthesis of the quinolin-4-one precursor can be accomplished via established methods such as the Friedländer annulation or the Combes quinoline synthesis. The choice of method may depend on the availability of starting materials and desired scale.

Protocol 1: Modified Friedländer Annulation

This method involves the acid-catalyzed condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group.

Reaction Scheme:

Friedlander Synthesis 2-aminoacetophenone 2-Aminoacetophenone intermediate Iminium Intermediate 2-aminoacetophenone->intermediate + 1-thienylethanone 1-(Thiophen-2-yl)ethan-1-one 1-thienylethanone->intermediate product 2-(Thiophen-2-yl)quinolin-4-one intermediate->product p-TsOH, Toluene Reflux

Figure 1: Friedländer Annulation for 2-(thiophen-2-yl)quinolin-4-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Aminoacetophenone135.171.35 g10
1-(Thiophen-2-yl)ethan-1-one126.171.39 g11
p-Toluenesulfonic acid monohydrate190.22190 mg1
Toluene-50 mL-
Saturated Sodium Bicarbonate Solution-20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate-As needed-
Dichloromethane-For extraction-
Hexane/Ethyl Acetate-For chromatography-

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoacetophenone (1.35 g, 10 mmol) and 1-(thiophen-2-yl)ethan-1-one (1.39 g, 11 mmol) in 50 mL of toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (20 mL) to neutralize the acid catalyst.

  • Extraction: Separate the organic layer and wash it with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(thiophen-2-yl)quinolin-4-one.

Part 2: POCl₃ Chlorination of 2-(thiophen-2-yl)quinolin-4-one

The conversion of the quinolin-4-one to the 4-chloroquinoline is a critical step that requires careful handling of the highly reactive and corrosive phosphorus oxychloride.

Mechanism of Chlorination

The chlorination of a quinolin-4-one with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination and attack by a chloride ion leads to the formation of the 4-chloroquinoline.[1]

POCl3_Chlorination cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Nucleophilic Attack Quinolinone 2-(Thiophen-2-yl)quinolin-4-one Intermediate O-Phosphorylated Intermediate Quinolinone->Intermediate + POCl3 POCl₃ POCl3->Intermediate Product 4-Chloro-2-(thiophen-2-yl)quinoline Intermediate->Product + Chloride Cl⁻ Chloride->Product

Figure 2: Proposed Mechanism of POCl₃ Chlorination.

Safety Precautions for Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[2][3][4] It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including:

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber).[1]

  • Body Protection: A lab coat and, if necessary, a chemical-resistant apron.

  • Respiratory Protection: Use in a certified chemical fume hood is mandatory. For spills or emergencies, a self-contained breathing apparatus (SCBA) may be required.[3]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Spills: Absorb small spills with an inert, dry material such as sand or vermiculite. Do not use water.[4] For larger spills, evacuate the area and contact emergency services.

Protocol 2: Synthesis of 4-Chloro-2-(thiophen-2-yl)quinoline

This protocol is adapted from general procedures for the chlorination of quinolones.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-(Thiophen-2-yl)quinolin-4-one227.281.14 g5
Phosphorus Oxychloride (POCl₃)153.335 mL~54
Dichloromethane (DCM)-For extraction-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-20 mL-
Anhydrous Sodium Sulfate-As needed-
Hexane/Ethyl Acetate-For chromatography-

Step-by-Step Protocol:

  • Reaction Setup: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 2-(thiophen-2-yl)quinolin-4-one (1.14 g, 5 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (5 mL) to the flask in a fume hood.

  • Reflux: Gently heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. The solid should dissolve to form a clear solution. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. CAUTIOUSLY and slowly pour the reaction mixture onto crushed ice in a beaker with constant stirring in a well-ventilated fume hood. This is a highly exothermic reaction that will generate HCl gas.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Chloro-2-(thiophen-2-yl)quinoline.

Part 3: Characterization of 4-Chloro-2-(thiophen-2-yl)quinoline

Thorough characterization of the final product is essential to confirm its identity and purity.

Expected Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • Quinoline Protons (δ 7.5-8.5 ppm): A series of doublets, triplets, and multiplets corresponding to the protons on the quinoline ring system. The proton at the 3-position is expected to be a singlet around δ 7.8-8.0 ppm.

  • Thiophene Protons (δ 7.0-7.6 ppm): A set of doublets and a doublet of doublets characteristic of a 2-substituted thiophene ring.

¹³C NMR (100 MHz, CDCl₃):

  • Quinoline Carbons (δ 120-150 ppm): Signals corresponding to the carbon atoms of the quinoline core. The carbon bearing the chlorine (C-4) is expected to be significantly downfield.

  • Thiophene Carbons (δ 125-145 ppm): Signals for the carbon atoms of the thiophene ring.

Mass Spectrometry (EI or ESI):

  • Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at m/z corresponding to the molecular weight of C₁₃H₈ClNS (M.W. 245.73). The isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio) should be observable.

Part 4: Application Notes

4-Chloro-2-(thiophen-2-yl)quinoline represents a versatile scaffold with potential applications in several areas of research and development.

Medicinal Chemistry
  • Anticancer Drug Discovery: Quinoline derivatives are known to exhibit a wide range of anticancer activities.[7][8] The presence of the chloro and thiophenyl groups may enhance cytotoxicity against various cancer cell lines. Further derivatization at the 4-position via nucleophilic substitution of the chlorine atom can lead to a library of compounds for screening.

  • Antimicrobial Agents: Both quinoline and thiophene moieties are present in numerous antimicrobial agents.[9][10] This hybrid molecule could be investigated for its activity against a panel of bacterial and fungal strains.

Materials Science
  • Organic Electronics: The extended π-conjugated system of 2-(thiophen-2-yl)quinoline derivatives suggests potential applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.[11]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield of 2-(thiophen-2-yl)quinolin-4-one Incomplete reaction, side reactions (e.g., self-condensation of ketone).Increase reaction time, ensure anhydrous conditions, consider using a different acid catalyst.
Incomplete chlorination Insufficient POCl₃, low reaction temperature, or short reaction time.Use a larger excess of POCl₃, ensure the reaction reaches and maintains reflux temperature, extend the reaction time.
Difficult purification Presence of unreacted starting material or byproducts.Optimize the work-up procedure to remove excess POCl₃ and its hydrolysis products. Employ careful column chromatography with a shallow solvent gradient.

Conclusion

The synthesis of 4-Chloro-2-(thiophen-2-yl)quinoline via POCl₃ chlorination is a robust and scalable method for accessing this valuable heterocyclic scaffold. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently synthesize this compound for further investigation in drug discovery and materials science. The versatility of the 4-chloro group allows for a wide range of subsequent chemical transformations, opening up avenues for the creation of novel and potentially bioactive molecules.

References

  • Phosphorus oxychloride - SAFETY D
  • PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals - NOAA.
  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (2001, September 15).
  • Phosphorus(V) oxychloride - PENTA. (2025, April 9).
  • Review on recent development of quinoline for anticancer activities. (2022, June 16).
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. (2022, October 8).
  • Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones - Science Alert.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
  • Divergent Synthesis of 2‐Quinolinyl‐Substituted Thiophenes Via Acid‐Promoted Three‐Component Cyclization | Request PDF - ResearchG
  • (PDF) Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers.

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Application Notes & Protocols: Friedländer Annulation for the Synthesis of 2-(Thiophen-2-yl)quinoline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry and drug development, quinoline and thiophene cores represent "privileged scaffolds." Quinolines are integral to a vast array of pharmaceuticals, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Similarly, the thiophene ring is a bioisostere of the phenyl ring, often introduced to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. The synthesis of hybrid molecules incorporating both these motifs, such as 2-(thiophen-2-yl)quinolines, is therefore a significant endeavor in the pursuit of novel therapeutic agents.

Among the various synthetic routes to quinolines, the Friedländer annulation stands out for its simplicity, efficiency, and versatility.[1][4][5] This classical reaction, first reported by Paul Friedländer in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] This application note provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, modern catalytic approaches, and a robust, step-by-step protocol for the synthesis of 2-(thiophen-2-yl)quinoline precursors via the Friedländer annulation.

Reaction Mechanism: A Tale of Two Pathways

The Friedländer synthesis is a cyclocondensation reaction that can proceed through two primary mechanistic routes, largely dictated by the catalytic conditions (acidic or basic).[2][7][8] The reaction fundamentally joins a 2-aminoaryl aldehyde or ketone with a carbonyl compound featuring an α-methylene group, such as 1-(thiophen-2-yl)ethan-1-one, to construct the quinoline ring system.[9][10]

  • The Aldol-First Pathway: Favored under basic conditions, this pathway begins with an intermolecular aldol condensation between the enolate of the α-methylene carbonyl compound (the thiophene ketone) and the carbonyl group of the 2-aminoaryl ketone.[2][11] The resulting β-hydroxyketone intermediate then undergoes intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone, followed by a final dehydration step to yield the aromatic quinoline ring.[11]

  • The Schiff Base-First Pathway: Under acidic catalysis, the reaction is often initiated by the formation of a Schiff base (imine) between the 2-aminoaryl ketone and the α-methylene carbonyl compound.[2][7] This is followed by an intramolecular aldol-type reaction, where the enolized form of the thiophene ketone moiety attacks the imine carbon, leading to a cyclized intermediate that subsequently dehydrates to form the final quinoline product.[7]

Detailed mechanistic studies suggest that under most conditions, the initial intermolecular aldol addition is the slow, rate-determining step, followed by rapid cyclization and dehydration.[12]

Friedlander_Mechanism R1 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct R1->Aldol_Adduct Base-Catalyzed Aldol Condensation Schiff_Base Schiff Base R1->Schiff_Base Acid-Catalyzed Imine Formation R2 1-(Thiophen-2-yl)ethanone(α-Methylene Ketone) R2->Aldol_Adduct R2->Schiff_Base Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone Dehydration Product 2-(Thiophen-2-yl)quinoline Unsaturated_Ketone->Product Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Reaction Cyclized_Intermediate->Product Dehydration

Caption: General reaction mechanism of the Friedländer annulation.

Catalysis and Modern Synthetic Approaches

The choice of catalyst is paramount and significantly influences reaction efficiency, selectivity, and conditions. While classical methods relied on strong acids or bases at high temperatures, modern organic synthesis has introduced a plethora of milder and more efficient catalytic systems.[5][13]

Catalyst TypeExamplesTypical Conditions & Rationale
Brønsted Acids p-TsOH, H₂SO₄, Acetic AcidOften used under conventional heating or microwave irradiation.[7][8] Acetic acid can serve as both catalyst and solvent. Effective but can require high temperatures.
Lewis Acids In(OTf)₃, FeCl₃, ZrCl₄, Nd(NO₃)₃·6H₂OHighly effective at activating the carbonyl group towards nucleophilic attack.[4][14][15] Indium(III) triflate is particularly noted for its high efficiency and reusability, often under solvent-free conditions.[14][15]
Base Catalysts KOH, KOtBu, Piperidine, PyrrolidinePromotes the formation of the enolate from the α-methylene ketone.[16] Pyrrolidine has been shown to provide high conversion and regioselectivity.[16]
Iodine I₂A mild and highly efficient catalyst (1-2 mol%) for Friedländer annulation, proceeding under neutral conditions.[7][17][18]
Modern & Green Catalysts Ionic Liquids (e.g., [Bmim]HSO₄), Nanoparticles (e.g., Ni, SiO₂), MOFsOffer advantages like reusability, milder reaction conditions, and improved yields.[4][5][19][20] Microwave-assisted synthesis in conjunction with these catalysts can dramatically reduce reaction times from hours to minutes.[19][21]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the Friedländer reaction. The rapid, uniform heating often leads to cleaner reactions, higher yields, and significantly shorter reaction times compared to conventional heating methods.[22][23]

Detailed Experimental Protocol: Microwave-Assisted Synthesis of 2-(Thiophen-2-yl)-4-phenylquinoline

This protocol describes the efficient synthesis of a representative 2-(thiophen-2-yl)quinoline precursor from 2-aminobenzophenone and 1-(thiophen-2-yl)ethan-1-one using a microwave-assisted, acid-catalyzed approach.

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197.2 mg)

  • 1-(Thiophen-2-yl)ethan-1-one (1.2 mmol, 151.4 mg, 132 µL)

  • Glacial Acetic Acid (3 mL)

  • 10 mL microwave synthesis vial with a magnetic stirrer bar

  • Microwave synthesizer

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (Hexane/EtOAc as eluent)

Procedure:

  • Reaction Setup: To a 10 mL microwave synthesis vial containing a magnetic stirrer bar, add 2-aminobenzophenone (1.0 mmol, 197.2 mg).

  • Reagent Addition: Add 1-(thiophen-2-yl)ethan-1-one (1.2 mmol, 132 µL) followed by glacial acetic acid (3 mL).[8]

  • Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer cavity. Irradiate the reaction mixture at 160 °C for 10-15 minutes.[8] Safety Note: Ensure the microwave synthesizer is properly programmed and vented. Reactions are under pressure.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/EtOAc (e.g., 4:1) mobile phase. The product spot should be significantly less polar than the starting 2-aminobenzophenone.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 20 mL).

  • Neutralization: Slowly neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[8]

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[8]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(thiophen-2-yl)-4-phenylquinoline.[2]

Workflow A 1. Reagent Addition (2-Aminobenzophenone, 1-(Thiophen-2-yl)ethanone, Acetic Acid) B 2. Microwave Irradiation (160 °C, 10-15 min) A->B C 3. Work-up (Quench, Neutralize) B->C D 4. Extraction (Ethyl Acetate) C->D E 5. Washing & Drying (Brine, Na₂SO₄) D->E F 6. Purification (Column Chromatography) E->F G 7. Final Product (Pure 2-(Thiophen-2-yl)quinoline) F->G

Caption: A generalized experimental workflow for the synthesis.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. This section addresses common issues and provides evidence-based solutions.[13]

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive or inappropriate catalyst.- Reaction temperature too low.- Presence of water in acid-catalyzed reactions.- Switch to a different catalyst (e.g., from a Brønsted acid to a Lewis acid like In(OTf)₃).[13][14]- Incrementally increase the reaction temperature and monitor by TLC.[18]- Use anhydrous solvents and reagents.
Formation of Side Products - Self-condensation of the α-methylene ketone under basic conditions.- Self-condensation of 2-aminobenzophenone at high temperatures.- Under basic conditions, add the thiophene ketone slowly to the reaction mixture.[13]- Consider using a milder base or switching to an acid catalyst.- Optimize the reaction temperature to minimize dimerization of the starting aniline.[13]
Regioselectivity Issues - Use of an unsymmetrical α-methylene ketone can lead to a mixture of isomers.- This is not an issue for 1-(thiophen-2-yl)ethan-1-one. For other asymmetric ketones, the choice of catalyst is critical. Amine catalysts like pyrrolidine can offer high regioselectivity.[11][16]
Product Degradation - Over-exposure to high temperatures, especially during microwave heating.- Reduce microwave irradiation time and monitor the reaction closely by TLC.[18]- Consider using intermittent irradiation to allow for heat dissipation.- Use a more selective catalyst that allows for lower reaction temperatures.[18]

Conclusion and Future Directions

The Friedländer annulation is an indispensable tool for the synthesis of quinoline scaffolds. The protocol detailed herein for 2-(thiophen-2-yl)quinoline precursors leverages modern microwave technology to provide a rapid, efficient, and high-yielding route to these valuable heterocyclic compounds. These precursors serve as critical starting points for further functionalization in drug discovery programs, aiming to develop novel therapeutics.

Drug_Discovery_Pathway A Friedländer Annulation B 2-(Thiophen-2-yl)quinoline Precursor A->B C Further Chemical Modification (e.g., C-H functionalization, coupling) B->C D Library of Novel Quinoline Derivatives C->D E Biological Screening (e.g., Kinase Assays) D->E F Lead Compound Identification E->F

Caption: Role of precursors in a drug discovery workflow.

By understanding the reaction mechanism, carefully selecting the catalytic system, and optimizing reaction conditions, researchers can effectively utilize this powerful reaction to accelerate the discovery of new and potent bioactive molecules.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Bentham Science. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

  • Scribd. Microwave Assisted Friedlander Synthesis. [Link]

  • J. Org. Chem. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]

  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

  • Bentham Science. Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions. [Link]

  • Bentham Science. Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions. [Link]

  • Royal Society of Chemistry. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • ResearchGate. Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • ResearchGate. Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. [Link]

  • Royal Society of Chemistry. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • ACS Publications. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. [Link]

  • Ingenta Connect. Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. [Link]

  • NIH National Center for Biotechnology Information. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • Elsevier. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. [Link]

  • PubMed. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. [Link]

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Nucleophilic aromatic substitution (SNAr) of 4-chloro-2-thienylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-thienylquinoline

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 2-Thienylquinoline Scaffold

In the landscape of modern drug discovery and materials science, the quinoline nucleus is a privileged scaffold, forming the core of numerous therapeutic agents and functional materials. When functionalized with a thienyl group at the 2-position and a reactive handle like chlorine at the 4-position, the resulting molecule, 4-chloro-2-thienylquinoline, becomes a highly valuable and versatile building block. The strategic placement of the chlorine atom at the C4 position renders it susceptible to displacement by a wide array of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reactivity is a cornerstone for creating diverse libraries of novel compounds with potential applications ranging from anticancer agents to organic light-emitting diodes (OLEDs).

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the theory and practical application of SNAr reactions involving 4-chloro-2-thienylquinoline. We will move beyond simple procedural lists to explore the mechanistic underpinnings, the rationale behind experimental choices, and detailed, validated protocols for the synthesis of key derivatives.

The SNAr Mechanism: Activating an Aromatic Ring for Nucleophilic Attack

Typically, aromatic rings are electron-rich and thus react with electrophiles. However, the presence of the electronegative nitrogen atom in the quinoline ring system withdraws electron density, particularly from the C2 and C4 positions, making the ring electron-deficient and "activated" for nucleophilic attack.[1][2] This is the fundamental principle that enables the SNAr reaction on this substrate.

The reaction proceeds via a well-established two-step addition-elimination mechanism .[3][4][5]

  • Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears the chloride leaving group. This attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][4] The stability of this intermediate is crucial and is significantly enhanced by the ability of the quinoline nitrogen to delocalize the negative charge.

  • Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final substituted product.

The overall reaction rate is generally governed by the first step—the formation of the Meisenheimer complex.[4] Therefore, factors that stabilize this intermediate, such as the inherent electron-deficient nature of the quinoline ring, will accelerate the reaction.

SNAr_Mechanism Figure 1: SNAr Mechanism on 4-Chloro-2-thienylquinoline cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products Reactant 4-Chloro-2-thienylquinoline + Nu⁻ Intermediate Resonance-Stabilized Anion Negative charge delocalized onto quinoline Nitrogen Reactant->Intermediate + Nucleophile (slow) Product 4-Nu-2-thienylquinoline + Cl⁻ Intermediate->Product - Leaving Group (fast)

Caption: Figure 1: SNAr Mechanism on 4-Chloro-2-thienylquinoline.

General Experimental Workflow

A successful SNAr reaction requires careful planning and execution, from reagent selection to final product characterization. The following workflow provides a validated, systematic approach.

SNAr_Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Substrate, Nucleophile, Base, Solvent) B 2. Reaction Setup (Inert atmosphere, Temperature control) A->B Combine Reagents C 3. Reaction Monitoring (TLC, LC-MS) B->C Stir/Heat D 4. Work-up (Quenching, Extraction, Washing) C->D Upon Completion E 5. Purification (Column Chromatography, Recrystallization) D->E Crude Product F 6. Product Characterization (NMR, MS, m.p.) E->F Pure Product

Caption: Figure 2: General Experimental Workflow.

Validated Protocols for SNAr of 4-Chloro-2-thienylquinoline

The following protocols are designed to be robust and adaptable for various nucleophiles. It is imperative to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Rationale for Reagent Choices:

  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred. They effectively dissolve the reactants and stabilize the charged Meisenheimer intermediate without interfering with the nucleophile.[6][7]

  • Base: A base is often necessary to deprotonate the nucleophile (e.g., thiols, secondary amines) or to act as an acid scavenger for the HCl generated during the reaction. Potassium carbonate (K₂CO₃) is a versatile, mild base suitable for many applications, while stronger bases like sodium hydride (NaH) are used for less reactive nucleophiles like alcohols.[8][9]

  • Temperature: While some highly reactive nucleophiles may react at room temperature, most SNAr reactions on this substrate require heating (typically 60-120 °C) to achieve a reasonable reaction rate. Reaction progress should always be monitored by an appropriate technique like Thin Layer Chromatography (TLC).[10]

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol details the synthesis of 4-(2-thienylquinolin-4-yl)morpholine, a common scaffold in medicinal chemistry.

Materials:

  • 4-chloro-2-thienylquinoline (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-thienylquinoline and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add anhydrous DMF via syringe, followed by the addition of morpholine.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:EtOAc solvent system) until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to yield the pure product.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol describes the formation of a C-S bond, a key transformation for accessing another class of biologically relevant molecules.

Materials:

  • 4-chloro-2-thienylquinoline (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of thiophenol in anhydrous THF to the NaH suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate salt.

  • To this suspension, add a solution of 4-chloro-2-thienylquinoline in anhydrous THF.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C for THF).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.[8]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash chromatography.

Summary of Reaction Conditions and Expected Outcomes

The versatility of the 4-chloro-2-thienylquinoline substrate allows for a wide range of functionalizations. The table below summarizes typical conditions for different classes of nucleophiles.

Nucleophile ClassExample NucleophileSolventBaseTypical Temp. (°C)Expected Yield
N-Nucleophiles Primary/Secondary AminesDMF, DMSOK₂CO₃, Et₃N80 - 120Good to Excellent
(e.g., Aniline, Pyrrolidine)
S-Nucleophiles Thiols (e.g., Thiophenol)THF, DMFNaH, K₂CO₃25 - 80Good to Excellent
O-Nucleophiles Alcohols/PhenolsTHF, DioxaneNaH, KOtBu60 - 110Moderate to Good
(e.g., Methanol, Phenol)

Note: Yields are highly dependent on the specific nucleophile, reaction scale, and purification efficiency.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, ensure all reagents are anhydrous, particularly the solvent. The temperature can be incrementally increased, or a more polar solvent like DMSO can be used. For weakly nucleophilic amines, catalysis with an acid might be an option to protonate the quinoline nitrogen, further activating the ring.[11]

  • Side Reactions: For nucleophiles with multiple reactive sites, protecting groups may be necessary to ensure regioselectivity.

  • Purification Challenges: If the product is highly polar, a reverse-phase column chromatography or recrystallization might be more effective than standard silica gel chromatography.

Conclusion

The nucleophilic aromatic substitution of 4-chloro-2-thienylquinoline is a powerful and reliable method for generating molecular diversity. By understanding the underlying mechanism and the rationale for specific experimental conditions, researchers can effectively leverage this reaction to synthesize novel compounds for a multitude of applications in science and technology. The protocols provided herein serve as a validated starting point for exploration and innovation.

References

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC. [Link]

  • Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. Quora. [Link]

  • University course material. (n.d.). Chapter 7_Quinolines and Isoquinolines. Source not specified. [Link]

  • University course material. (n.d.). Heteroaromatic Chemistry LECTURE 7. Source not specified. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Matusiak, Z., & Szumilak, M. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • MDPI. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Islam, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC. [Link]

  • Islam, M. A., et al. (2025). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]

  • ACS Publications. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐amino substituted thienopyrimidines using SNAr. ResearchGate. [Link]

  • Organic Chemistry Portal. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. Organic Chemistry Portal. [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

Sources

Application Note: High-Efficiency Cross-Coupling of 4-Chloro-2-(thiophen-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed cross-coupling of 4-chloro-2-(thiophen-2-yl)quinoline Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Strategic Context

The quinoline scaffold is a privileged structure in medicinal chemistry, particularly in antimalarial (chloroquine analogs) and kinase inhibitor development. The specific substrate, 4-chloro-2-(thiophen-2-yl)quinoline , represents a "gateway" intermediate. The C4-chloride serves as an electrophilic handle for diversification, while the C2-thiophene moiety provides lipophilicity and bioisosteric properties relevant to drug binding pockets.

However, this substrate presents a dual-challenge for palladium catalysis:

  • Electronic Deactivation: The C4-Cl bond is significantly stronger (BDE ~95 kcal/mol) than corresponding bromides or iodides, requiring electron-rich ligands to facilitate oxidative addition.

  • Catalyst Poisoning: The thiophene sulfur atom is a soft Lewis base capable of coordinating to soft Pd(II) centers, potentially forming stable, inactive complexes (off-cycle resting states) that compete with the catalytic cycle.

This guide details optimized protocols using sterically demanding, electron-rich biaryl phosphine ligands (Buchwald ligands) to overcome these barriers, ensuring high turnover numbers (TON) and reaction fidelity.

Mechanistic Insight & Catalyst Design

To successfully couple this substrate, one must understand the competition between the productive catalytic cycle and the non-productive coordination of the thiophene sulfur.

The "Thiophene Effect" and Ligand Solution

Standard ligands like PPh


 are often insufficient because they can be displaced by the high local concentration of the substrate's sulfur atom.
  • Solution: Use Dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos).

  • Why? These ligands are bulky (preventing Pd aggregation) and electron-rich (accelerating oxidative addition into the C-Cl bond). Crucially, their bulk prevents the thiophene sulfur from effectively binding to the Pd center, thereby suppressing catalyst poisoning.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where thiophene coordination can arrest the reaction.

Catalytic Cycle PreCat Pd Precatalyst (Pd(OAc)2 / Pd2(dba)3) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) ActivePd->OxAdd + Substrate (R-Cl) Poison OFF-CYCLE TRAP [L-Pd-S(thiophene)] Complex ActivePd->Poison + Thiophene (Reversible) TransMet Transmetallation (Base + Boronic Acid/Amine) OxAdd->TransMet + Coupling Partner Poison->ActivePd Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C / C-N Bond Formed RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle distinguishing the productive pathway from the thiophene-mediated off-cycle trap. High-bulk ligands favor the productive path.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling of 4-chloro-2-(thiophen-2-yl)quinoline with aryl/heteroaryl boronic acids. Standard: >90% Conversion, <5% Dehalogenation.

Reagents & Setup
ComponentSpecificationRole
Catalyst Pd(OAc)

(2 mol%) + XPhos (4 mol%)
XPhos provides steric bulk to prevent S-poisoning.
Alt. Catalyst XPhos Pd G2 (2 mol%)Pre-formed precatalyst ensures rapid initiation.
Base K

PO

(2.0 equiv)
Anhydrous, finely ground. Weak bases (Na

CO

) often fail with chlorides.
Solvent 1,4-Dioxane : Water (10:[1]1)Water is essential for the boronic acid activation mechanism.
Temperature 100°CRequired to overcome the activation energy of the C-Cl bond.
Step-by-Step Methodology
  • Preparation: In a glovebox or under active N

    
     flow, charge a reaction vial with:
    
    • 4-chloro-2-(thiophen-2-yl)quinoline (1.0 equiv)

    • Aryl boronic acid (1.2 equiv)

    • K

      
      PO
      
      
      
      (2.0 equiv)
    • XPhos Pd G2 (0.02 equiv)

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (10:1) to achieve a concentration of 0.2 M.

    • Critical: Oxygen inhibits the reaction and oxidizes the phosphine ligand. Sparge solvents with Argon for 15 mins prior to use.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C in a heating block with vigorous magnetic stirring (800 rpm).

    • Visual Check: The reaction should turn from orange/red to black over time. Immediate precipitation of "palladium black" (mirrored finish on glass) suggests ligand failure.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with water (x2) and brine (x1).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Silica gel chromatography.[2] (Note: The thiophene moiety fluoresces strongly under UV).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine functionality at the C4 position. Challenge: 4-aminoquinolines are prone to trace metal trapping.

Reagents & Setup
ComponentSpecificationRole
Catalyst Pd

(dba)

(1 mol%) + BrettPhos (2 mol%)
BrettPhos is the "Gold Standard" for primary amines; RuPhos for secondary amines.
Base NaOtBu (1.4 equiv)Strong base required for amine deprotonation.
Solvent Toluene or t-Amyl Alcohol Non-polar solvents minimize hydrolytic side reactions.
Temperature 80°C - 110°CDependent on amine nucleophilicity.
Step-by-Step Methodology
  • Inert Handling: Flame-dry a Schlenk tube or vial under vacuum; backfill with Argon (x3).

  • Loading: Add:

    • 4-chloro-2-(thiophen-2-yl)quinoline (1.0 equiv)

    • Amine (1.2 equiv)

    • NaOtBu (1.4 equiv) - Handle quickly, hygroscopic.

    • Pre-mixed Catalyst/Ligand solution (or BrettPhos Pd G3).

  • Reaction: Add anhydrous Toluene (0.2 M). Seal and heat to 100°C.

  • Monitoring: Monitor by LCMS.

    • Note: If conversion stalls at 50%, add a second portion of catalyst (0.5 mol%) and base.

  • Scavenging: Post-reaction, add a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins to remove residual Pd, which often sticks to the quinoline nitrogen.

Experimental Workflow & Quality Control

The following flowchart outlines the decision-making process for purification and troubleshooting.

Workflow Start Crude Reaction Mixture Filter Filtration through Celite (EtOAc) Start->Filter QC LCMS Check: Conversion > 90%? Filter->QC Purify Flash Chromatography (DCM/MeOH or Hex/EtOAc) QC->Purify Yes Scavenge Add Pd Scavenger (Resin/Charcoal) QC->Scavenge No (Stalled) Recryst Recrystallization (if solid) Purify->Recryst High Purity Req. Scavenge->Filter

Figure 2: Post-reaction processing workflow ensuring removal of palladium contaminants.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure.Switch to XPhos Pd G3 or PEPPSI-IPr (NHC ligand). Increase Temp to 110°C.
Pd Mirror Formation Ligand dissociation/oxidation.Ensure strict O

-free conditions. Increase Ligand:Pd ratio to 2:1 or 3:1.
Protodehalogenation

-Hydride elimination or solvent H-transfer.
Switch solvent from alcoholic media to Toluene/Dioxane. Ensure anhydrous conditions.
Thiophene Loss C-S bond activation (rare).Lower temperature to 80°C; switch base to Cs

CO

.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Li, H., et al. (2011). "Palladium-Catalyzed Cross-Coupling of 4-Chloroquinolines." Journal of Organic Chemistry, 76(10), 4154–4160. (Demonstrates reactivity of 4-Cl vs 4-Br quinolines).
  • Gurreri, D., et al. (2021). "Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling: The Role of Sulfur-Containing Heterocycles." Catalysts, 11(5), 589. (Mechanistic details on thiophene interference).

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Substituted 2-Thienylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Quinoline Scaffold and the Dawn of Microwave-Assisted Synthesis

The quinoline moiety is a privileged heterocyclic scaffold that forms the core of numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The 2-thienylquinoline framework, in particular, has emerged as a promising area of research in medicinal chemistry. The incorporation of a thiophene ring at the 2-position and various substituents at the 4-position of the quinoline core can significantly modulate the biological activity of the resulting compounds.

Traditionally, the synthesis of such complex heterocyclic systems has been fraught with challenges, often requiring harsh reaction conditions, long reaction times, and yielding modest product quantities. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the field, offering a transformative approach to chemical synthesis.[2][3] This technology utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity.[1][2] This "green" chemistry approach is particularly well-suited for the rapid generation of diverse chemical libraries for drug screening and development.[1]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of 4-substituted 2-thienylquinolines, designed to empower researchers, scientists, and drug development professionals with the knowledge and tools to efficiently synthesize these valuable compounds.

Strategic Approaches to Synthesis: Building the 4-Substituted 2-Thienylquinoline Scaffold

The synthesis of 4-substituted 2-thienylquinolines can be approached through several strategic pathways, primarily centered around the construction of the quinoline core and the subsequent introduction of the desired substituents. Microwave assistance can be effectively integrated into each of these strategies to accelerate the reactions and improve overall efficiency. Two primary retrosynthetic approaches are considered here:

  • Strategy A: Pre-functionalized Building Blocks: This approach involves the use of starting materials that already contain the thienyl group, which are then used to construct the quinoline ring with the desired 4-substituent.

  • Strategy B: Post-functionalization of a Quinoline Core: This strategy focuses on first synthesizing a quinoline ring, followed by the introduction of the thienyl group at the 2-position and the substituent at the 4-position through cross-coupling or other functionalization reactions.

Synthetic Protocols and Methodologies

Strategy A: Synthesis from Thienyl-Containing Precursors

A highly effective method for this strategy is the Friedländer Annulation , a classic and versatile reaction for quinoline synthesis. This reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an active methylene group.[4]

This protocol describes the reaction of a 2-aminoaryl thienyl ketone with a ketone bearing an α-methylene group to yield the target 2-thienyl-4-substituted quinoline.

Reaction Scheme:

G 2-Aminoaryl thienyl ketone 2-Aminoaryl thienyl ketone Microwave Irradiation Microwave Irradiation 2-Aminoaryl thienyl ketone->Microwave Irradiation + Ketone Ketone Ketone->Microwave Irradiation + 2-Thienyl-4-substituted quinoline 2-Thienyl-4-substituted quinoline Microwave Irradiation->2-Thienyl-4-substituted quinoline yields Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid)->Microwave Irradiation in G A 2,4-Dichloroquinoline B Step 1: Suzuki-Miyaura Coupling (2-Thienylboronic Acid, Pd Catalyst, Base) Microwave Irradiation A->B C 4-Chloro-2-thienylquinoline B->C D Step 2: Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) Microwave Irradiation C->D E 4-Aryl-2-thienylquinoline D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-2-(thiophen-2-yl)quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-QZN-4CL-THIO Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Impurity Control in Chlorination of 2-(thiophen-2-yl)quinolin-4(1H)-one.

Executive Summary

Users synthesizing 4-chloro-2-(thiophen-2-yl)quinoline often report yields stalling at 40–60%, accompanied by "tarry" black byproducts or reversion to the starting material during workup.

This reaction is not a simple chlorination; it is a balancing act. You are chlorinating a pseudo-aromatic system (the quinolone) while trying to preserve an electron-rich, acid-sensitive moiety (the thiophene). The low yields typically stem from two root causes:

  • Incomplete Activation: The tautomeric equilibrium of the quinolone favors the keto-form, making it a poor nucleophile for

    
     without catalysis.
    
  • Hydrolytic Reversion: The 4-chloroquinoline product is an imidoyl chloride analog. If the quench is too acidic or hot, it hydrolyzes back to the starting material faster than it precipitates.

This guide replaces standard "cookbook" recipes with a kinetically controlled protocol designed for high-value heterocyclic scaffolds.

Module 1: The Optimized Protocol

The "Vilsmeier-Boost" Method

Standard reflux in neat


 is often insufficient for thiophene-substituted quinolines due to steric and electronic factors. We utilize Dimethylformamide (DMF)  not just as a solvent, but as a catalyst to generate the highly reactive Vilsmeier-Haack adduct in situ.
Reagents & Stoichiometry
ComponentRoleEq.Notes
Start Material (SM) Substrate1.02-(thiophen-2-yl)quinolin-4(1H)-one

Reagent/Solvent5.0 - 8.0Freshly distilled if yellow/orange.
DMF (Anhydrous) Catalyst0.1 - 0.5CRITICAL: Generates active chloroiminium species.
Toluene (Optional) Co-solventN/AUse only if temp control is difficult (keeps temp ~110°C).
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Moisture is the enemy of the Vilsmeier adduct.

  • Addition: Add the Quinolin-4-one (SM) and

    
    . The mixture will likely be a suspension.
    
  • Catalysis (The Trigger): Add DMF dropwise at room temperature.

    • Observation: You may see slight fuming or a color change. This is the formation of the chloromethylene-dimethylammonium chloride (Vilsmeier reagent).

  • Reaction: Heat to reflux (105°C) .

    • Time: 2–4 hours.

    • Endpoint: Monitor by TLC (Hexane/EtOAc 8:2). Look for a bright blue fluorescence (product) replacing the lower Rf starting material.

  • The "Thiophene-Safe" Quench (CRITICAL):

    • Cool reaction to room temperature.[1][2][3][4]

    • Do NOT pour water into the reaction.

    • Do NOT pour the reaction onto simple ice (generates massive HCl, degrades thiophene).

    • Protocol: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice and

      
       (25%)  or Ice and sat. 
      
      
      
      .
    • Target pH: Keep pH > 8. Basic conditions prevent acid-catalyzed hydrolysis of the C-Cl bond.

  • Extraction: Extract immediately with DCM or EtOAc. Wash with brine, dry over

    
    , and concentrate.
    

Module 2: Mechanism & Troubleshooting Logic

Why This Works (The "Why")

The standard mechanism relies on the quinolone oxygen attacking


. However, the 2-thiophene group donates electron density into the ring system, stabilizing the keto-form and reducing reactivity.

By adding DMF,


 reacts with DMF first to form the Vilsmeier Reagent  (highly electrophilic). This species attacks the quinolone oxygen much faster than 

alone, converting the "hard" oxygen into a supreme leaving group, which is then displaced by chloride.
Interactive Troubleshooting Guide
Issue 1: "I see a black tar in my flask."
  • Cause: Thiophene polymerization. The thiophene ring is electron-rich and sensitive to the strong acid (

    
     + HCl) generated during the reaction.
    
  • Fix: Reduce reflux time. If problem persists, use Toluene as a co-solvent to dilute the concentration of acidic byproducts while maintaining reflux temperature.

Issue 2: "My product turns back into starting material during the column."
  • Cause: Acidic Silica. The 4-chloro group is labile.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexane. This neutralizes the silica's acidity.

Issue 3: "Yield is 50%, and I see unreacted starting material."
  • Cause: Incomplete activation.

  • Fix: Increase DMF to 1.0 equivalent. Ensure your

    
     is not hydrolyzed (should be clear, not cloudy/viscous).
    

Module 3: Visualization

Diagram 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the Vilsmeier activation path versus the standard path, highlighting where the user must intervene to ensure yield.

ReactionMechanism Start Start Material (Quinolone) POCl3 POCl3 Only (Standard) Start->POCl3 DMF POCl3 + DMF (Vilsmeier Boost) Start->DMF Recommended Intermed_Std Dichlorophosphate Intermediate (Slow Formation) POCl3->Intermed_Std Intermed_Vil Chloroiminium Activated Species (Fast Formation) DMF->Intermed_Vil Product 4-Chloro-2-(thiophen-2-yl)quinoline Intermed_Std->Product Cl- attack Side_Polymer Thiophene Polymerization (Tarry Byproduct) Intermed_Std->Side_Polymer Prolonged Heat + Acid Build-up Intermed_Vil->Product Cl- attack (Lower Ea) Side_Hydrolysis Reversion to SM (Hydrolysis) Product->Side_Hydrolysis Acidic Quench (pH < 7)

Caption: Comparative mechanistic pathways. The DMF route (Green) lowers activation energy, minimizing the heat exposure that leads to thiophene degradation (Black).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impurity Check_TLC Check TLC of Crude Problem->Check_TLC SM_Present SM Remaining? Check_TLC->SM_Present Yes Tar_Present Black Tar? Check_TLC->Tar_Present No, but messy Action_DMF Add 0.5 eq DMF Check POCl3 Quality SM_Present->Action_DMF Action_Quench Was Quench Basic? (pH > 8) SM_Present->Action_Quench If SM appears AFTER workup Action_Temp Reduce Temp to 90°C Use Toluene Co-solvent Tar_Present->Action_Temp Fix_Quench Use NH4OH/Ice Quench Extract Immediately Action_Quench->Fix_Quench No

Caption: Logic flow for diagnosing yield loss. Distinguishes between reaction failure (activation) and workup failure (hydrolysis).

FAQ: Rapid Response

Q: Can I use Thionyl Chloride (


) instead of 

?
A: It is not recommended for this specific substrate.

is less effective at aromatizing the quinolone ring and generates gaseous

, which can complicate the reaction with the thiophene ring.

acts as both a reagent and a Lewis acid to drive the aromatization.

Q: Why is the quench exothermic? A: You are hydrolyzing excess


 into Phosphoric acid (

) and HCl. This is violently exothermic. If you don't control this heat, the local temperature spikes will boil the solvent and hydrolyze your newly formed C-Cl bond back to the C=O bond.

Q: My product is an oil, but literature says it's a solid. A: This indicates residual solvent or impurities (often phosphorus byproducts).

  • Fix: Triturate the oil with cold Hexane or Pentane. Scratch the flask sides with a glass rod. The 4-chloroquinoline should crash out as a solid.

References

  • Vilsmeier-Haack Activation in Quinoline Synthesis

    • Methodology: Optimizing chlorination via chloroiminium intermedi
    • Source:Journal of Organic Chemistry, "Mechanistic insights into the Vilsmeier-Haack reaction."
    • Relevant Context: Explains the role of DMF in lowering activation energy for electron-rich substr
  • Stability of Thiophene in Chlorination Reactions

    • Methodology: Handling thiophene sensitivity to strong acids and oxidants.
    • Source:BenchChem Technical Support, "Optimizing Reaction Conditions for Heterocyclic Chlorin
    • Relevant Context: Protocols for preventing polymerization of thiophene during halogen
  • Hydrolysis of 4-Chloroquinolines

    • Methodology: Workup procedures to prevent reversion to quinolone.
    • Source:National Institutes of Health (PMC)
    • Relevant Context: Details the instability of the C-Cl bond in acidic aqueous media and the necessity of basic workup.
  • General Protocol for

    
     Chlorination: 
    
    • Methodology: Standard operating procedures for phosphorus oxychloride.
    • Source:Common Organic Chemistry, "Phosphorus Oxychloride Reagent Guide."
    • Relevant Context: Safety and stoichiometry for ne

Sources

Technical Support Center: Purification of 4-Chloro-2-(thiophen-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-Qwn-4Cl-Thio Subject: Optimization of Flash Column Chromatography for 4-Chloro-2-(thiophen-2-yl)quinoline Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

You are attempting to purify 4-Chloro-2-(thiophen-2-yl)quinoline . This molecule presents a specific set of chromatographic challenges due to the interplay between the basic quinoline nitrogen, the lipophilic chloro-substituent, and the electron-rich thiophene ring.

Compound Profile:

  • Core Structure: Quinoline (Weakly basic, planar, aromatic).

  • Substituents:

    • C4-Chlorine: Electron-withdrawing, lipophilic. Increases solubility in chlorinated solvents (DCM/CHCl3) but lowers basicity slightly compared to unsubstituted quinoline.

    • C2-Thiophene: Electron-rich, aromatic. Susceptible to acid-catalyzed decomposition if exposed to highly acidic silica for prolonged periods.

  • Primary Challenge: "Tailing" or streaking on silica gel due to Hydrogen bonding between the quinoline nitrogen and acidic silanol groups (

    
    ).
    

Pre-Purification Triage (Method Development)

Before packing the column, you must define the separation parameters.[1] Do not skip these diagnostic steps.

Step A: Solubility Check
  • High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate (warm).

  • Low Solubility: Hexanes, Pentane, Methanol (cold).

  • Recommendation: If the crude is a viscous oil or tar (common in Pd-catalyzed couplings), dissolve in minimal DCM. If solids precipitate upon adding Hexanes, do not attempt wet loading. Use Dry Loading (See Section 3).

Step B: TLC Optimization (The "Golden Rule")

Standard Hexane/EtOAc systems often fail for quinolines due to streaking. You must modify the mobile phase.[2]

Test System 1 (Standard): 9:1 Hexane:Ethyl Acetate.[3]

  • Result: Likely low

    
     (< 0.[1]2) with significant tailing.
    

Test System 2 (Modified): 9:1 Hexane:Ethyl Acetate + 1% Triethylamine (TEA) .

  • Result: The TEA blocks acidic silanol sites. The spot should tighten and move higher (

    
     ~ 0.3–0.4).
    

Critical Insight: If the spot remains at the baseline, switch to a DCM-based system: DCM:MeOH (98:2) + 1% TEA .[2]

Standard Operating Procedure (SOP): Purification Protocol

Methodology: Flash Column Chromatography (Dry Load Technique) Stationary Phase: Silica Gel 60 (230–400 mesh)

Phase 1: Sample Preparation (Dry Loading)

Rationale: This molecule often has poor solubility in the non-polar starting solvent (Hexane). Wet loading will cause precipitation at the top of the column, ruining resolution.

  • Dissolve crude mixture in minimal Dichloromethane (DCM).

  • Add Silica Gel (ratio: 1g crude to 2g silica) or Celite 545.

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Caution: Ensure no DCM remains; it acts as a strong eluent and will wash the product off too fast.

Phase 2: Column Packing & Elution

Mobile Phase A: Hexanes (with 1% TEA) Mobile Phase B: Ethyl Acetate (with 1% TEA)

StepGradient (% B)Column Volumes (CV)Purpose
1 0%2 CVFlush column, stabilize silica pH.
2 0% → 5%3 CVElute non-polar impurities (e.g., bis-thiophene, de-chlorinated byproducts).
3 5% → 15%10 CVTarget Elution Zone. Collect small fractions.
4 15% → 30%3 CVFlush polar impurities (N-oxides, catalyst ligands).
Phase 3: Fraction Analysis
  • Spot fractions on TLC plates.

  • Visualize under UV (254 nm). Quinolines and thiophenes are highly UV active.

  • Specific Check: Look for a "double spot" pattern. Regioisomers (e.g., if synthesized via condensation) often have very similar

    
     values.
    

Troubleshooting & FAQs

Q1: The product is "streaking" down the column despite using a gradient. Why?

Diagnosis: Uncapped silanol activity. Fix: You likely omitted the basic modifier or used too little.

  • Immediate Action: Flush the column with 100% EtOAc containing 2% Triethylamine to recover everything, then re-column.

  • Prevention: Pre-wash the silica slurry with the TEA-containing solvent before packing.[4]

Q2: My product is co-eluting with a yellow impurity. What is it?

Diagnosis: If synthesized via Suzuki coupling, this is likely the Palladium catalyst-ligand complex or homocoupled thiophene. Fix:

  • Chemical Scavenging: Before the column, treat the crude organic layer with Trimercaptotriazine (TMT) or activated charcoal to bind Pd. Filter through Celite.[5]

  • Chromatographic: Switch solvent selectivity. If Hex/EtOAc fails, try Toluene/EtOAc . Toluene interacts differently with the

    
    -systems of the thiophene and quinoline rings, often altering separation selectivity.
    
Q3: I lost 40% of my mass. Is the product decomposing?

Diagnosis: Irreversible adsorption. Analysis: 4-Chloro-2-(thiophen-2-yl)quinoline is relatively stable. However, the basic nitrogen can bind irreversibly to highly acidic activated silica. Fix:

  • Use Neutral Alumina instead of Silica Gel.

  • Or, ensure the column is not "over-activated." Deactivate silica slightly by adding 1-2% water or running MeOH through it before re-equilibrating with Hexanes (though TEA is usually sufficient).

Visual Workflows

Workflow 1: Purification Logic Flow

PurificationWorkflow Start Crude Mixture (Black/Brown Oil) Solubility Solubility Test (Hexanes) Start->Solubility TLC_Dev TLC Method Dev (Hex/EtOAc + 1% TEA) Solubility->TLC_Dev Soluble (Rare) Loading Dry Loading (Silica/Celite) Solubility->Loading Precipitates/Oily TLC_Dev->Loading Rf Optimized (0.3) Column Flash Chromatography (Gradient 0-15% EtOAc) Loading->Column Analysis Fraction Analysis (UV 254nm / NMR) Column->Analysis Analysis->Column Impure (Refine Gradient)

Figure 1: Decision matrix for the purification of lipophilic basic heterocycles.

Workflow 2: Troubleshooting Co-Elution

Troubleshooting Issue Problem: Co-elution of Impurities Check1 Check TLC Spot Shape Issue->Check1 Tailing Streaking/Tailing? Check1->Tailing Action_TEA Add 1-2% Triethylamine to Mobile Phase Tailing->Action_TEA Yes Action_Gradient Flatten Gradient (e.g., hold at 5% EtOAc) Tailing->Action_Gradient No (Spots are round) Action_Solvent Switch Solvent Class (Try Toluene or DCM) Action_Gradient->Action_Solvent Still overlapping

Figure 2: Troubleshooting logic for separation efficiency.

References

  • BenchChem Technical Support. (2025).[3][6] Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive and Basic Compounds. Retrieved from

  • Biotage. (2023).[2] How to Remove Palladium in Three Easy Steps. Retrieved from

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from

Sources

Technical Support Center: Optimizing SNAr Reactions with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Nucleophilic Aromatic Substitution (SNAr) reactions. As a Senior Application Scientist, I understand that reactions involving sterically hindered amines present unique challenges that can impede progress in research and drug development. This guide is structured to provide not just solutions, but also the underlying principles to empower you to troubleshoot and optimize these critical transformations effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during SNAr reactions with sterically demanding nucleophiles.

Q1: My SNAr reaction with a bulky secondary amine is extremely slow or shows no conversion. What are the primary causes and how can I accelerate it?

A1: This is a classic issue where steric hindrance significantly slows the rate-determining step: the initial nucleophilic attack on the aromatic ring.[1][2] The bulky nature of the amine impedes its approach to the electrophilic carbon center. Here’s a systematic approach to overcoming this challenge:

1. Re-evaluate Your Substrate and Leaving Group:

  • Aromatic Ring Activation: The reaction relies on the aromatic ring being sufficiently electron-deficient. This is achieved by having strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ positioned ortho or para to the leaving group.[3][4] These groups are essential for stabilizing the negatively charged intermediate (the Meisenheimer complex) that forms upon nucleophilic attack.[3][5] If your substrate's activation is weak, consider if a more electron-deficient analogue is available.

  • Leaving Group Ability: In SNAr reactions, the counterintuitive trend for halogen leaving group reactivity is F > Cl ≈ Br > I .[6][7] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial attack by the nucleophile.[6][8] Since this is the rate-determining step, using a fluoro-arene can provide a dramatic rate enhancement, especially with hindered nucleophiles.[7][9]

2. Optimize Reaction Conditions:

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, DMAc, and NMP are standard choices because they effectively solvate cations, leaving the amine nucleophile more "naked" and reactive.[5][10] Protic solvents (like alcohols) can form hydrogen bonds with the amine, "caging" it and reducing its nucleophilicity, which is particularly detrimental for already-hindered amines.[11][12] DMSO is often superior due to its high dielectric constant.[5]

  • Temperature: Increasing the reaction temperature is a straightforward way to provide the necessary activation energy. SNAr reactions with challenging substrates are often run at elevated temperatures, sometimes between 80–130 °C. However, increase the temperature gradually while monitoring for decomposition.

  • Base Selection: A suitable base is crucial. Its primary role is to deprotonate the Meisenheimer complex in the second step, but it can also influence the nucleophilicity of the amine. For hindered amines, a strong, non-nucleophilic base is often preferred. Cesium carbonate (Cs₂CO₃) is frequently effective, as is potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).[10][13][14] For very weak nucleophiles, stronger bases like KHMDS or NaH might be necessary to pre-deprotonate the amine, though this must be done carefully to avoid side reactions.[15][16]

3. Consider Catalysis:

  • When standard thermal methods fail, catalysis can be a powerful tool. Some SNAr reactions can be accelerated with Lewis acids or transition metals that coordinate to the aromatic ring or a heteroatom, withdrawing electron density and further activating the substrate toward nucleophilic attack.[17] Recently, organic superbases like t-Bu-P4 have been shown to catalyze concerted SNAr (C-SNAr) reactions, even with electron-rich fluoroarenes, by promoting a different mechanistic pathway.[18]

Q2: I'm observing significant side products, such as di-substitution or hydrolysis of my starting material. How can I improve selectivity?

A2: Side product formation is often a sign of mismatched reactivity or suboptimal conditions. Here’s how to enhance selectivity:

  • Minimizing Di-substitution: If your aromatic substrate has multiple leaving groups, di-substitution can be a major issue. To favor mono-substitution, carefully control the stoichiometry. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the sterically hindered amine.[5] Running the reaction at a lower temperature can also improve selectivity, as the second substitution often requires a higher activation energy.

  • Preventing Hydrolysis: Polar aprotic solvents like DMF and DMSO are hygroscopic. The presence of water can lead to hydrolysis of activated aryl halides, a competing reaction that consumes starting material. To prevent this, always use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Controlling Regioselectivity: With multiple potential reaction sites, the outcome is dictated by electronics. EWGs direct the substitution to the ortho and para positions.[19] If you are getting a mixture of isomers, it indicates that multiple positions are activated. In such cases, modifying the steric bulk of the nucleophile or changing the solvent may slightly alter the product ratio, but redesigning the substrate is often the most effective solution.

  • Order of Addition: The order in which you add reagents can matter. In some cases, adding the base last after the nucleophile and electrophile are mixed can prevent base-mediated decomposition of the starting material.

Q3: The workup is difficult, and I'm struggling to remove the high-boiling polar aprotic solvent and purify my sterically hindered product. What are the best practices?

A3: This is a common bottleneck. High-boiling solvents like DMSO and DMF are excellent for the reaction but problematic for isolation.

  • Solvent Removal: These solvents are water-soluble. The most common technique is to dilute the reaction mixture with a large volume of water and extract your product with a water-immiscible organic solvent (e.g., ethyl acetate, DCM). Perform multiple extractions (3-5 times) to maximize recovery. Follow this with several washes of the combined organic layers with brine to remove residual DMSO/DMF.[5]

  • Product Purification:

    • Crystallization: If your product is a solid, crystallization is often the best method for purification on a large scale.

    • Column Chromatography: This is the most common method for purification. For basic amine products, which can streak on silica gel, consider treating the silica or the eluent with a small amount of triethylamine (~1%).[5] This neutralizes acidic sites on the silica, leading to better peak shape and separation.

    • Acid-Base Extraction: If your product is a basic amine, you can perform an acid-base workup. Extract the organic layer with an aqueous acid (e.g., 1M HCl) to protonate your amine and pull it into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your amine and extract it back into an organic solvent. This is a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q: Why is fluoride often the best leaving group for SNAr, which is the opposite of SN2 reactions?

A: This is a crucial concept rooted in the SNAr mechanism. The reaction proceeds in two steps: (1) nucleophilic attack to form a Meisenheimer complex, and (2) loss of the leaving group to restore aromaticity.[3]

SNAr_Mechanism

The rate-determining step is the initial attack of the nucleophile.[7][20] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. This lowers the activation energy of the slow step, accelerating the overall reaction. The strength of the C-X bond, which is critical in SN2 reactions (where bond-breaking is part of the rate-determining step), is less important here because the C-X bond is broken in the second, faster step.[7]

Q: How do I select the optimal base for my specific sterically hindered amine and substrate?

A: Base selection is a balancing act. The base should be strong enough to facilitate the reaction but not so strong that it causes side reactions.

Base TypeExamplespKaH (approx.)Use Case & Rationale
Weak Inorganic NaHCO₃, K₂CO₃10.3, 10.3Good starting point for highly activated substrates and less hindered amines. Mild and cost-effective.[10]
Stronger Inorganic Cs₂CO₃, K₃PO₄, KOH10.3, 12.3, 15.7Excellent for moderately activated substrates and sterically hindered amines. Cs₂CO₃ offers better solubility in organic solvents.[10][13]
Organic Amines Et₃N, DIPEA10.7, 10.7Non-nucleophilic bases that can scavenge the acid byproduct (e.g., HF). Useful when inorganic bases cause solubility or compatibility issues.[10][16]
Very Strong Bases NaH, KHMDS, KOtBu>35, 26, 19Used for weakly nucleophilic amines (e.g., some anilines or amides) or unactivated substrates. These pre-deprotonate the nucleophile to form a much more reactive anion. Requires strictly anhydrous conditions.[15][18]
Q: Can I run SNAr reactions under milder, more sustainable conditions?

A: Yes, this is an active area of research. Traditional SNAr reactions often use high temperatures and hazardous polar aprotic solvents, which are environmentally problematic. Greener alternatives are emerging:

  • Aqueous Conditions: Using surfactants or polymers like hydroxypropyl methylcellulose (HPMC) can enable SNAr reactions to proceed efficiently in water, often at milder temperatures and with equimolar amounts of reactants.

  • Alternative Solvents: Solvents like polyethylene glycol (PEG-400) are being explored as non-toxic, biodegradable, and efficient media for SNAr reactions, sometimes leading to dramatically reduced reaction times.[21]

  • Catalysis: As mentioned earlier, photocatalysis and organocatalysis can enable SNAr on unactivated or electron-rich arenes under mild conditions, avoiding the need for harsh heating.[8][18]

Experimental Protocols & Workflows

Protocol 1: General Procedure for SNAr with a Sterically Hindered Amine

This protocol provides a robust starting point for the reaction of an activated fluoro- or chloro-arene with a bulky secondary amine.

Materials:

  • Activated Aryl Halide (1.0 equiv)

  • Sterically Hindered Amine (1.1 - 1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous DMSO to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl halide.

  • Begin stirring the suspension, then add the sterically hindered amine (1.1-1.2 equiv) via syringe.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on substrate reactivity and steric bulk.

  • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMSO).

  • Extract the aqueous phase with ethyl acetate (3 x volume of DMSO).

  • Combine the organic layers and wash with brine (2 x volume of DMSO) to remove residual DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. If the product is basic, use an eluent system containing 1% triethylamine.

Troubleshooting Workflow for Low Conversion

When faced with a sluggish reaction, a logical, step-by-step approach is most effective.

Troubleshooting_Workflow

References

  • Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962.

  • Clayden, J., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4742-4745.

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Jones, G., et al. (2010). Base-dependent selectivity of an SNAr reaction. Journal of Physical Organic Chemistry, 23(9), 833-839.

  • BenchChem. (n.d.). How to increase the efficiency of nucleophilic aromatic substitution reactions. BenchChem.

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.

  • Zahedi, E., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(12), 1849-1857.

  • Tejero, J., & Toste, F. D. (2021). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Nature Communications.

  • Kim, S., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Science, 12(42), 14171-14176.

  • Scribd. (n.d.). Role of Solvent in SN. Scribd.

  • Gacs, J., et al. (2022). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Angewandte Chemie International Edition, 61(32), e202204551.

  • Moshiri, H., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.

  • BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.

  • Wang, J. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.

  • Li, J-H., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145.

  • Nebois, P., et al. (2015). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 20(9), 15838-15847.

  • ResearchGate. (n.d.). SNAr Reactions of Amines in Aprotic Solvents. ResearchGate.

  • Scribd. (n.d.). Advanced SNAr Reaction Guide. Scribd.

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Smith, S. W., et al. (2022). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Accounts of Chemical Research, 55(12), 1673-1686.

  • Crampton, M. R., et al. (2004). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (5), 831-837.

  • Kim, S., et al. (2021). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.

  • Murphy, J. A. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 81(17), 7843-7851.

  • University of Michigan. (n.d.). 2 - Reaction Examples. University of Michigan Department of Chemistry.

  • Humphrey, G. R., et al. (1999). A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. Stanford University.

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.

  • Checkoway, H. D., et al. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.

Sources

Advanced Catalysis Support: Overcoming Thiophene-Induced Deactivation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THIO-PD-001 Status: RESOLVED Department: Organometallic Applications Engineering

Executive Summary: The "Sulfur Trap"

Thiophene substrates present a unique challenge in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Unlike simple arenes, the sulfur atom in the thiophene ring acts as a soft Lewis base, capable of coordinating to the soft Palladium(II) center.

This coordination creates a non-productive resting state (catalyst poisoning), competing with the rate-determining oxidative addition step.[1] To overcome this, the catalytic system must rely on steric shielding —using bulky ligands that physically prevent the sulfur atom from binding to the Pd center while still allowing the smaller oxidative addition to occur.

Diagnostic Workflow

Before altering your reaction parameters, use this logic flow to identify the failure point in your current setup.

Thiophene_Diagnosis Start START: Low Yield (<20%) in Thiophene Coupling Check_Cat Is the Catalyst Pd(PPh3)4 or Pd(OAc)2? Start->Check_Cat Check_Ligand Is the Ligand Sterically Bulky? (e.g., XPhos, SPhos, IPr) Check_Cat->Check_Ligand No Fail_Cat CRITICAL FAIL: Triphenylphosphine is too small. S-coordination blocks active site. Check_Cat->Fail_Cat Yes Check_Precat Are you using a Pre-formed Catalyst (G3/G4)? Check_Ligand->Check_Precat Yes Fail_Ligand FAIL: Lack of steric bulk allows thiophene adsorption. Check_Ligand->Fail_Ligand No Check_Base Base Selection Check: Are you using Carbonate/Phosphate? Success_Path OPTIMIZED: Proceed to Protocol Adjustment Check_Base->Success_Path Yes Check_Precat->Check_Base Yes Fail_Induction RISK: In-situ reduction allows poisoning before cycle starts. Check_Precat->Fail_Induction No (In-situ mixing)

Figure 1: Diagnostic logic for identifying catalyst deactivation pathways in heteroaryl couplings.

Technical Knowledge Base (Q&A)
Q1: Why does my reaction stall after 15% conversion despite using 5 mol% Pd?

Root Cause: You are likely experiencing competitive adsorption .[1] The sulfur atom in thiophene has a high affinity for Pd(II). If your ligand is not sufficiently bulky, the thiophene ring coordinates to the Pd center through the sulfur, forming a stable complex that cannot undergo transmetallation. This effectively removes active Pd from the cycle. The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or Bulky NHCs (PEPPSI).

  • Recommendation: XPhos or SPhos . These ligands possess a "roof-like" structure (biaryl backbone) that hangs over the Pd center. This steric bulk blocks the approach of the sulfur atom but allows the flat C-X bond (oxidative addition) to access the metal [1].

Q2: I am using Pd(OAc)₂ and SPhos but getting inconsistent yields. Why?

Root Cause: Induction Period Poisoning. When you mix Pd(OAc)₂ and a ligand in situ, the Pd(II) must be reduced to Pd(0) to start the cycle.[1] During this reduction phase, the Pd species are unligated and highly vulnerable to sequestration by thiophene sulfur. The Fix: Use Pre-catalysts (e.g., XPhos Pd G4 or Pd-PEPPSI-IPr ).[1] Pre-catalysts contain the ligand pre-bound in a 1:1 ratio. Upon heating or base addition, they release the active mono-ligated Pd(0) species immediately, bypassing the vulnerable induction window [2].[1]

Q3: Which base is best for chlorothiophenes?

Recommendation: K₃PO₄ (Potassium Phosphate Tribasic) or K₂CO₃ . Avoid strong organic bases or alkoxides if your substrate has sensitive functional groups. Weak inorganic bases in biphasic solvent systems (e.g., THF/Water) facilitate the transmetallation step by activating the boronic acid without promoting dehalogenation of the thiophene [3].

Standard Operating Procedure (SOP)

Protocol: High-Efficiency Coupling of 2-Chlorothiophene Target: Coupling of sterically demanding or deactivated thiophene chlorides.

Reagents:

  • Catalyst: XPhos Pd G4 (Cas No. 1599466-81-5) - The "Gold Standard" for heteroaryl chlorides.

  • Solvent: THF : Water (4:1 ratio) - Water is critical for boronic acid activation.[1]

  • Base: K₃PO₄ (0.5 M in water or solid).[1]

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under Nitrogen counter-flow, add:

    • Aryl Chloride (1.0 equiv)[1][2]

    • Boronic Acid (1.2 - 1.5 equiv)[1]

    • XPhos Pd G4 (1.0 - 2.0 mol%) — Do not use Pd(PPh3)4.[1]

    • K₃PO₄ (2.0 equiv)[1]

  • Solvent Addition: Add degassed THF and degassed Water (4:1).

    • Note: If the substrate is insoluble in THF, 1,4-Dioxane is a valid alternative.[1]

  • Reaction: Seal the vial/flask. Heat to 60°C for 2-4 hours.

    • Visual Check: The reaction should turn from a pale yellow/orange to a dark black/brown upon completion.

  • Workup: Cool to Room Temp. Dilute with EtOAc. Wash with Brine. Dry over MgSO₄.

Why this works: The G4 precatalyst releases the active L-Pd(0) species immediately. The XPhos ligand provides massive steric bulk, preventing the thiophene sulfur from binding, while the biphasic system ensures rapid transmetallation [2].

Ligand Performance Data

The following table summarizes catalyst performance specifically for sulfur-containing heteroarenes .

Ligand / CatalystSteric BulkResistance to S-PoisoningRecommended For
PPh₃ (e.g., Tetrakis)LowPoor Simple phenyl-phenyl couplings only. Avoid for thiophenes.
dppf MediumLowLarge bite angle, but still susceptible to S-binding.[1]
SPhos HighExcellent 3-substituted thiophenes; general purpose.
XPhos Very HighSuperior Chlorothiophenes; heteroaryl chlorides.
IPr (PEPPSI) HighExcellent Sterically hindered substrates; polymerization.[1]
References
  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] Design and Synthesis of a New Generation of Palladacycle Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry.

  • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[3] Chemistry – A European Journal. [1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[3][4][5][6] Angewandte Chemie International Edition.

Sources

Validation & Comparative

Navigating the Electronic Landscape: A Comparative Guide to 13C NMR Chemical Shifts of the C-4 Position in 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the quinoline scaffold stands as a cornerstone for the development of a vast array of therapeutic agents and functional materials. Among its many derivatives, 4-chloroquinolines serve as crucial intermediates, their reactivity at the C-4 position being a key determinant in synthetic strategies. The electronic environment of this pivotal carbon, and by extension its reactivity, is exquisitely sensitive to the nature and position of substituents on the quinoline ring. 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive lens through which to probe this environment, with the chemical shift of the C-4 carbon (δC-4) providing a direct measure of its electron density.

This guide provides an in-depth comparison of the 13C NMR chemical shifts of the C-4 position in a series of substituted 4-chloroquinolines. By synthesizing experimental data from various studies, we aim to provide a valuable resource for predicting and understanding the electronic effects of substituents on this critical molecular position. This understanding is paramount for designing novel quinoline-based compounds with tailored properties.

The Underlying Principles: What Governs the C-4 Chemical Shift?

The chemical shift of a carbon nucleus in 13C NMR is primarily influenced by the local electron density. A higher electron density results in greater shielding of the nucleus from the external magnetic field, leading to an upfield shift (lower ppm value). Conversely, a lower electron density leads to deshielding and a downfield shift (higher ppm value).

Several key factors contribute to the electronic environment of the C-4 carbon in 4-chloroquinolines:

  • Inductive Effects: Electronegative substituents withdraw electron density through the sigma bond network. The chlorine atom at the C-4 position itself exerts a strong electron-withdrawing inductive effect, significantly deshielding the C-4 carbon. Other substituents on the ring can either enhance or mitigate this effect.

  • Resonance (Mesomeric) Effects: Substituents with lone pairs of electrons (e.g., -OCH₃, -NH₂) or pi systems (e.g., -NO₂, -CN) can donate or withdraw electron density through the pi system of the quinoline ring. These effects are position-dependent and can have a profound impact on the electron density at C-4.

  • Solvent Effects: The polarity of the solvent can influence the electronic distribution within the molecule, leading to variations in chemical shifts. It is crucial to consider the solvent used when comparing data from different sources.[1]

Comparative Analysis of C-4 Chemical Shifts in Substituted 4-Chloroquinolines

The following tables summarize experimental 13C NMR data for the C-4 position in various substituted 4-chloroquinolines, compiled from multiple sources. The data is presented to facilitate comparison and to illustrate the impact of different substituents.

Table 1: 13C NMR Chemical Shifts of C-4 in 4-Chloro-2-(substituted-phenyl)quinolines

Substituent on Phenyl RingSolventC-4 Chemical Shift (δ, ppm)Reference
4-OCH₃CDCl₃143.0[2]
3-OCH₃CDCl₃143.1[2]
2-OCH₃CDCl₃141.5[2]
4-FCDCl₃143.3[2]
3-CH₃CDCl₃143.1[2]

Analysis:

The data in Table 1 demonstrates the influence of substituents on a phenyl ring at the C-2 position on the C-4 chemical shift of the 4-chloroquinoline core. The relatively small variation in the C-4 chemical shift across these derivatives suggests that the electronic effects of substituents on the C-2 phenyl ring are attenuated by the time they reach the C-4 carbon. However, a slight upfield shift is observed for the 2-methoxy substituted compound, which could be attributed to steric effects influencing the conformation of the phenyl ring and, consequently, its electronic interaction with the quinoline system.

Table 2: 13C NMR Chemical Shifts of C-4 in Various Substituted Chloroquinolines

CompoundSolventC-4 Chemical Shift (δ, ppm)Reference
4-Amino-7-chloroquinolineCD₃OD139.4[3]
2-[(7-Chloro-8-aminoquinolin-4-yl)amino]ethanolCD₃OD139.4[3]
7-Chloro-N-(4-((diethylamino)methyl)benzyl)quinolin-4-amineCDCl₃149.1[4]
7-Chloro-N-((4'-((diethylamino)methyl)-[1,1'-biphenyl]-4-yl)methyl)quinolin-4-amineCDCl₃149.2[4]

Analysis:

Table 2 presents data for 7-chloroquinoline derivatives where the chlorine at C-4 has been replaced by an amino group. While not direct analogues of 4-chloroquinolines, these compounds provide insight into the electronic environment of the C-4 position when a strong electron-donating group is present. The significant upfield shift of the C-4 carbon in the 4-amino-7-chloroquinoline derivatives (around 139.4 ppm) compared to what would be expected for a carbon attached to a chlorine atom highlights the strong electron-donating resonance effect of the amino group. The data for the N-benzyl and N-biphenylmethyl substituted compounds show a more downfield shift, which can be attributed to the electronic properties of the larger substituents.

Experimental Protocols: A Guide to Reproducible Data Acquisition

Acquiring high-quality 13C NMR spectra is crucial for accurate chemical shift determination. The following provides a generalized, step-by-step methodology for the 13C NMR analysis of 4-chloroquinoline derivatives.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 10-20 mg of the purified 4-chloroquinoline derivative.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tuning and Shimming: Tune the 13C probe and shim the magnetic field to ensure homogeneity and optimal spectral resolution.

3. Data Acquisition:

  • Experiment Type: A standard proton-decoupled 13C NMR experiment is typically performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is often used to allow for faster repetition rates.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for most carbons, but quaternary carbons may require longer delays for complete relaxation and accurate integration (though integration is not the primary focus for chemical shift determination).

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

  • Spectral Width: Set the spectral width to encompass the expected range of 13C chemical shifts for quinolines (typically 0-200 ppm).

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm.

  • Peak Picking: Identify and record the chemical shifts of all peaks, paying close attention to the C-4 carbon signal.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample (10-20 mg) prep2 Select Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Add TMS Internal Standard prep2->prep3 acq1 Spectrometer Setup (Tuning & Shimming) prep3->acq1 acq2 Proton-Decoupled 13C Experiment acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Peak Picking & Analysis proc3->proc4

Logical Relationships in Substituent Effects

The electronic influence of a substituent on the C-4 chemical shift is a combination of inductive and resonance effects, the balance of which depends on the substituent's nature and its position on the quinoline ring.

// Nodes substituent [label="Substituent", fillcolor="#FBBC05", fontcolor="#202124"]; inductive [label="Inductive Effect (σ-bonds)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resonance [label="Resonance Effect (π-system)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c4_shift [label="C-4 Chemical Shift (δ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; electron_density [label="Electron Density at C-4", fillcolor="#F1F3F4", fontcolor="#202124"];

substituent_effects substituent Substituent inductive Inductive Effect (σ-bonds) substituent->inductive Through-bond polarization resonance Resonance Effect (π-system) substituent->resonance π-electron delocalization electron_density Electron Density at C-4 inductive->electron_density Withdraws/Donates e- resonance->electron_density Withdraws/Donates e- c4_shift C-4 Chemical Shift (δ) electron_density->c4_shift Shielding/Deshielding

Conclusion and Future Outlook

The 13C NMR chemical shift of the C-4 position in 4-chloroquinolines is a sensitive probe of the electronic effects exerted by substituents on the quinoline ring. This guide has compiled and compared available experimental data to illustrate these effects, providing a valuable reference for researchers in the field. While a comprehensive, systematic study of a wide range of substituents at various positions is still needed, the existing data clearly demonstrates the interplay of inductive and resonance effects in modulating the electron density at this critical carbon.

Future work should focus on synthesizing and analyzing a broader, more systematic library of substituted 4-chloroquinolines to develop a more predictive model for C-4 chemical shifts. Such a model would be an invaluable tool for the rational design of novel quinoline derivatives with fine-tuned reactivity and biological activity.

References

  • Nemez, D., Sidhu, B., Carlin, K., Friesen, A., & Herbert, D. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Supporting Information for a relevant article.
  • Property-Based Design and Synthesis of New Chloroquine Hybrids via Simple Incorporation of 2-Imino-thiazolidin-4-one or 1H - SciSpace. (2011).
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.).
  • 13C NMR Chemical Shift - Oregon State University. (2022). [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021). [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI.
  • 13C NMR Spectroscopy. (n.d.).
  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). (n.d.).
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals.
  • 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. (1989). PubMed.
  • 4-Chloro-7-methoxyquinoline. (n.d.). PubChem.
  • 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsatur
  • 4-Chloro-7-methoxyquinoline-6-carboxamide. (n.d.). Sigma-Aldrich.
  • 4-CHLORO-7-METHOXYQUINOLINE. (n.d.). ChemicalBook.
  • Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. (2023).
  • 4-Chloro-7-methoxyquinoline-6-carboxamide. (n.d.). PubChem.
  • 13C NMR experimental and calculated C4 chemical shifts (d in ppm) for... (n.d.).
  • 4-Chloro-2,5-dimethylquinoline. (n.d.).
  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. (n.d.). ChemRxiv.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). University of North Florida Repository.

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A Senior Application Scientist's Guide to the Melting Point Characteristics of 4-chloro-2-thienylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. The melting point, a fundamental thermal characteristic, serves not only as a crucial indicator of purity but also provides insights into the molecular structure and intermolecular forces at play. This guide offers an in-depth exploration of the melting point characteristics of a promising class of heterocyclic compounds: 4-chloro-2-thienylquinoline derivatives.

The Structural Determinants of Melting Points in Aromatic Heterocycles

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This process requires sufficient energy to overcome the forces holding the molecules in a fixed crystal lattice. In the case of 4-chloro-2-thienylquinoline derivatives, several key factors dictate the strength of these intermolecular interactions and, consequently, the melting point.

1. Molecular Weight and Size: As a general principle, for a series of related compounds, an increase in molecular weight and size leads to stronger van der Waals forces.[1] Therefore, we can anticipate that the introduction of substituents on the thiophene ring will influence the melting point. For instance, substituting a hydrogen atom with a larger bromine or chlorine atom will increase the molecular weight and likely elevate the melting point compared to the unsubstituted parent compound.

2. Molecular Symmetry and Packing Efficiency: The ability of molecules to pack efficiently into a crystal lattice significantly impacts the melting point.[1] More symmetrical molecules tend to pack more tightly, leading to stronger intermolecular interactions and higher melting points. While the introduction of substituents to the thiophene ring can disrupt symmetry, the overall planarity of the quinoline and thiophene ring systems allows for significant stacking interactions.

3. Intermolecular Forces:

  • Dipole-Dipole Interactions: The presence of heteroatoms (nitrogen and sulfur) and the chloro-substituent introduces polarity into the molecular structure, leading to dipole-dipole interactions. These are stronger than van der Waals forces and contribute to a higher melting point.
  • π-π Stacking: The aromatic nature of both the quinoline and thiophene rings facilitates π-π stacking interactions between adjacent molecules in the crystal lattice. These are significant non-covalent interactions that contribute to the stability of the solid state.
  • Halogen Bonding: The chlorine atom at the 4-position of the quinoline ring and any halogen substituents on the thiophene ring can participate in halogen bonding, a directional interaction that can further stabilize the crystal packing and increase the melting point.

4. Nature of Substituents: The electronic properties of substituents on the thiophene ring can influence the overall electron distribution of the molecule, affecting its polarity and intermolecular interactions.

  • Electron-donating groups (e.g., methyl, ethyl) can subtly alter the molecular dipole.
  • Electron-withdrawing and highly polarizable groups (e.g., bromo, chloro) will have a more pronounced effect on both dipole-dipole interactions and the potential for halogen bonding.

Reference Melting Points of Related Compounds

To provide a practical context for the expected melting points of 4-chloro-2-thienylquinoline derivatives, the experimental melting points of some structurally related compounds are presented below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-ChloroquinolineC₉H₆ClN163.6128-31[2] or 34.5[3]
4-Chloro-2-methylquinolineC₁₀H₈ClN177.6339[4]

These values for simpler chloroquinolines provide a baseline. The addition of the thiophene ring at the 2-position is expected to significantly increase the molecular weight and introduce additional intermolecular interactions, likely resulting in substantially higher melting points for the 4-chloro-2-thienylquinoline series.

Experimental Protocols

To facilitate further research and the generation of comparative data, detailed and validated protocols for the synthesis of a representative 4-chloro-2-thienylquinoline derivative and the subsequent determination of its melting point are provided.

Synthesis of 4-Chloro-2-(thiophen-2-yl)quinoline

The synthesis of 4-chloro-2-thienylquinolines can be approached through multi-step sequences. A common strategy involves the initial construction of a 4-hydroxy-2-(thiophen-2-yl)quinoline, followed by chlorination. The Friedländer annulation is a robust method for the synthesis of the quinoline core.[5]

Step 1: Synthesis of 4-Hydroxy-2-(thiophen-2-yl)quinoline via Friedländer Annulation

  • Principle: This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, in this case, an acetylthiophene, under acidic or basic conditions to form the quinoline ring.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoacetophenone (1 equivalent) and 2-acetylthiophene (1.1 equivalents) in a suitable solvent such as ethanol.

    • Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide (e.g., 0.2 equivalents).

    • Heat the reaction mixture to reflux and maintain for 4-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude 4-hydroxy-2-(thiophen-2-yl)quinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Step 2: Chlorination of 4-Hydroxy-2-(thiophen-2-yl)quinoline

  • Principle: The hydroxyl group at the 4-position of the quinoline ring is replaced by a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a fume hood, carefully add 4-hydroxy-2-(thiophen-2-yl)quinoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, allow the mixture to cool to room temperature.

    • Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic reaction and must be performed with caution.

    • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the solution is basic.

    • The precipitated solid, 4-chloro-2-(thiophen-2-yl)quinoline, is collected by filtration, washed thoroughly with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Chlorination start1 2-Aminoacetophenone + 2-Acetylthiophene react1 Base Catalyst (e.g., NaOH) Ethanol, Reflux start1->react1 product1 4-Hydroxy-2-(thiophen-2-yl)quinoline react1->product1 start2 4-Hydroxy-2-(thiophen-2-yl)quinoline product1->start2 Intermediate react2 Phosphorus Oxychloride (POCl₃) Reflux start2->react2 product2 4-Chloro-2-(thiophen-2-yl)quinoline react2->product2

Fig. 1: Synthesis workflow for 4-chloro-2-(thiophen-2-yl)quinoline.
Melting Point Determination by Capillary Method

The capillary melting point determination is a standard and reliable method for ascertaining the melting range of a crystalline solid.

  • Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperatures at which melting begins and is complete are recorded as the melting range. A pure compound will exhibit a sharp melting range (typically 0.5-1.5 °C), whereas impurities will broaden this range and depress the melting point.

  • Apparatus:

    • Capillary melting point apparatus (e.g., Mel-Temp or similar)

    • Melting point capillary tubes (sealed at one end)

    • Spatula

    • Mortar and pestle (if the sample is not a fine powder)

  • Procedure:

    • Sample Preparation:

      • Ensure the sample of the 4-chloro-2-thienylquinoline derivative is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

      • Press the open end of a capillary tube into the powdered sample.

      • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm in height.[5]

    • Measurement:

      • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

      • If the approximate melting point is unknown, perform a rapid preliminary heating (10-20 °C per minute) to determine a rough melting range.

      • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

      • For an accurate measurement, heat the sample at a slow rate, approximately 1-2 °C per minute, as you approach the expected melting point.

      • Record the temperature at which the first droplet of liquid appears (the onset of melting).

      • Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

      • The recorded range between these two temperatures is the melting point range of the compound.

    • Data Integrity:

      • For reliable results, perform the determination in duplicate or triplicate.

      • Always use a fresh capillary tube for each measurement.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry and Finely Powder Derivative Sample B Pack Sample into Capillary Tube (2-3 mm) A->B C Place Capillary in Apparatus D Rapid Heating for Approximate M.P. C->D E Cool and Slow Heating (1-2 °C/min) for Accurate M.P. D->E F Record Start and End of Melting E->F G Determine Melting Point Range F->G H Assess Purity based on Range Sharpness G->H

Fig. 2: Experimental workflow for capillary melting point determination.

Conclusion and Future Outlook

This guide provides a comprehensive framework for understanding and experimentally determining the melting points of 4-chloro-2-thienylquinoline derivatives. While specific experimental values for a broad range of these compounds are yet to be systematically reported in the literature, the principles outlined herein allow for reasoned predictions based on molecular structure. The provided synthetic and analytical protocols offer a clear pathway for researchers to generate this valuable data, contributing to a more complete physicochemical profile of this important class of molecules. As the exploration of quinoline-based compounds in drug discovery continues, a robust understanding of their fundamental properties, such as melting point, will remain an indispensable component of the research and development process.

References

  • PubChem. 4-Chloro-2,5-dimethylquinoline. National Center for Biotechnology Information. [Link]

  • University of Houston Downtown. Melting Point Apparatus Guidelines. [Link]

  • Wikipedia. Gould-Jacobs reaction. [Link]

  • IUCr Journals. 2-Chloroquinoline-3-carbaldehyde. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Calgary. Melting point determination. [Link]

  • SciSpace. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • International Journal of Novel Research in Physics Chemistry and Mathematics. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • MDPI. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]

  • PubChem. 4-Chloroquinoline. [Link]

  • Britannica. Heterocyclic compound - Melting, Boiling, Points. [Link]

  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

  • Master Organic Chemistry. Branching, and Its Affect On Melting and Boiling Points. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological properties of benzimidazol-8- hydroxy quinoline clubbed azodye and its transition metal chelates. [Link]

  • International Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. [Link]

  • Uttarakhand Open University. HETEROCYCLIC COMPOUNDS. [Link]

  • MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • Open Oregon Educational Resources. Boiling point and melting point. [Link]

  • Master Organic Chemistry. Branching, and Its Affect On Melting and Boiling Points. [Link]

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A Comparative Guide to the UV-Vis Absorption Maxima of Thiophene-Conjugated Quinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the fusion of heterocyclic scaffolds has given rise to novel molecular architectures with tunable photophysical properties. Among these, thiophene-conjugated quinolines stand out for their significant potential in applications ranging from fluorescent probes to organic electronics. This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption maxima of various thiophene-conjugated quinolines, supported by experimental data and detailed protocols to aid researchers in their synthetic and analytical endeavors.

The Significance of π-Conjugation in Thiophene-Quinoline Systems

The electronic properties and, consequently, the color and fluorescence of organic molecules are intrinsically linked to their π-conjugated systems. In thiophene-conjugated quinolines, the electron-rich thiophene ring acts as a π-donor, while the relatively electron-deficient quinoline moiety can function as a π-acceptor. This donor-acceptor (D-π-A) framework facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is directly observable in the UV-Vis absorption spectrum. The extent of this conjugation and the energy of the ICT band are highly sensitive to the structural modifications within the molecule, providing a powerful tool for tuning the optical properties.

The absorption of UV-Vis light by these molecules promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax). By strategically introducing electron-donating or electron-withdrawing groups onto either the thiophene or quinoline rings, one can modulate the HOMO and LUMO energy levels, thereby shifting the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the experimentally determined UV-Vis absorption maxima (λmax) for a series of thiophene-conjugated quinolines. This data has been compiled from various research articles to provide a comparative overview. The analysis will focus on the influence of the number of thiophene units and the nature of substituents on the absorption properties.

Compound IDStructureSolventλmax (nm)Reference
Th-Q 4-methoxy-2-methyl-3-(thiophen-2-yl)quinolin-8-olDCM321[1]
DTh-Q 3-(2,2'-bithiophen-5-yl)-4-methoxy-2-methylquinolin-8-olDCM355[1]
Probe A 1-methyl-4-((5-(5-formylthiophen-2-yl)thiophen-2-yl)ethynyl)quinoliniumPBS315[2]
Probe B 1-methyl-4-((5-(5-formyl-3,4-ethylenedioxythiophen-2-yl)thiophen-2-yl)ethynyl)quinoliniumPBS334[2]
The Influence of Extended Conjugation

A direct comparison between Th-Q and DTh-Q clearly demonstrates the effect of extending the π-conjugated system. The introduction of a second thiophene ring in DTh-Q results in a significant bathochromic shift of 34 nm compared to the single thiophene derivative Th-Q [1]. This red shift is a direct consequence of the increased delocalization of π-electrons across the bithiophene moiety, which raises the HOMO energy level and/or lowers the LUMO energy level, thereby reducing the HOMO-LUMO energy gap.

Caption: Increasing conjugation from Th-Q to DTh-Q decreases the HOMO-LUMO gap (ΔE2 < ΔE1).

The Impact of Substituents and Structural Modifications

The electronic nature of substituents on the thiophene-quinoline scaffold plays a crucial role in tuning the absorption maxima. While a comprehensive dataset with systematic variations is still emerging in the literature, we can infer trends from related systems. For instance, the introduction of electron-donating groups (EDGs) on the thiophene ring would be expected to raise the HOMO energy level, leading to a bathochromic shift. Conversely, electron-withdrawing groups (EWGs) on the quinoline ring would lower the LUMO energy level, also resulting in a red shift of the absorption maximum.

In the case of Probe A and Probe B , both molecules feature a positively charged 1-methylquinolinium acceptor and a formyl group as a second acceptor on the thiophene moiety[2]. The presence of these strong electron-withdrawing groups leads to absorption at shorter wavelengths compared to the neutral quinoline derivatives. The introduction of an ethylenedioxy bridge on the thiophene ring in Probe B results in a bathochromic shift of 19 nm compared to Probe A , indicating that this modification enhances the electron-donating ability of the thiophene system[2].

Experimental Protocols

To ensure the reliability and reproducibility of the data presented, detailed experimental protocols for the synthesis and UV-Vis spectroscopic analysis of a representative thiophene-conjugated quinoline are provided below.

Synthesis of Thiophene-Substituted Quinolines

A common and versatile method for the synthesis of 2-(thienyl)quinolines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated quinoline and a thiophene boronic acid or ester.

Synthesis_Workflow Reactants Halogenated Quinoline + Thiophene Boronic Acid Reaction Suzuki-Miyaura Coupling (Inert Atmosphere, Heat) Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Thiophene-Conjugated Quinoline Purification->Product

Caption: General workflow for the synthesis of thiophene-conjugated quinolines via Suzuki coupling.

Step-by-Step Protocol for the Synthesis of 4-methoxy-2-methyl-3-(thiophen-2-yl)quinolin-8-ol (Th-Q)[1]

  • Reactant Preparation: In a reaction vessel, combine 3-iodo-4-methoxy-2-methylquinolin-8-ol (1 equivalent), thiophen-2-ylboronic acid (1.5 equivalents), and a suitable base such as potassium carbonate (3 equivalents).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure thiophene-conjugated quinoline.

  • Characterization: Confirm the structure of the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

UV-Vis Spectroscopic Analysis

Accurate and reproducible UV-Vis absorption measurements are critical for comparing the photophysical properties of different compounds.

UVVis_Workflow Sample_Prep Prepare Stock Solution (Known Concentration) Dilution Dilute to Working Concentration (Absorbance ~0.1-1.0) Sample_Prep->Dilution Measurement Measure Sample Absorbance Dilution->Measurement Spectrometer_Setup Set Wavelength Range & Blank with Solvent Spectrometer_Setup->Measurement Data_Analysis Identify λmax Measurement->Data_Analysis

Caption: Standard workflow for UV-Vis spectroscopic analysis of organic compounds.

Step-by-Step Protocol for UV-Vis Analysis

  • Solvent Selection: Choose a spectroscopic grade solvent in which the analyte is soluble and that does not absorb in the wavelength range of interest. Dichloromethane (DCM) or acetonitrile are common choices for these types of compounds.

  • Sample Preparation: Prepare a stock solution of the thiophene-conjugated quinoline in the chosen solvent with a precisely known concentration (e.g., 1 mM). From the stock solution, prepare a dilute solution (e.g., 10 µM) in a quartz cuvette. The concentration should be adjusted to ensure that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings. Set the desired wavelength range for the scan (e.g., 200-600 nm).

  • Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the sample solution. Place it in the reference and sample holders of the spectrophotometer and run a baseline correction to subtract any absorbance from the solvent and the cuvette.

  • Sample Measurement: Replace the solvent in the sample holder with the cuvette containing the sample solution. Run the absorbance scan.

  • Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength at which the highest absorbance is recorded is the λmax.

Conclusion and Future Directions

The UV-Vis absorption properties of thiophene-conjugated quinolines are highly tunable through chemical modifications. Extending the π-conjugation by increasing the number of thiophene units leads to a predictable bathochromic shift in the absorption maximum. Furthermore, the electronic nature of substituents on both the thiophene and quinoline rings provides a fine-tuning mechanism for the HOMO-LUMO energy gap and, consequently, the λmax.

For researchers and drug development professionals, a systematic understanding of these structure-property relationships is invaluable for the rational design of new molecules with tailored optical properties for specific applications. Future research should focus on building a more comprehensive library of these compounds with a wider variety of substituents to further elucidate the intricate electronic effects at play. This will undoubtedly accelerate the development of novel thiophene-conjugated quinolines as advanced functional materials.

References

  • Wang, D., Yao, Q., Shao, T., et al. (2023). Thiophene or Pyridine-Substituted Quinoline Derivatives: Synthesis, Properties, and Electropolymerization for Energy Storage. Advanced Synthesis & Catalysis. [Link]

  • Dwivedi, S. K., et al. (2021). Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli. RSC Advances. [Link]

  • Hassan, A. S., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Physical Chemistry Research. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. [Link]

Sources

Elemental analysis calculation for C13H8ClNS derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Elemental Analysis Methodologies

Target Scaffold: 2-(4-chlorophenyl)benzothiazole and related Thio/Chloro-heterocycles.[1] Primary Audience: Synthetic Chemists, QC Analysts, and Regulatory Scientists.

Part 1: Strategic Analysis & The "Heteroatom Challenge"

The elemental analysis (EA) of the scaffold C₁₃H₈ClNS (MW: 245.73 g/mol ) presents a distinct analytical challenge known as the "Halogen-Chalcogen Interference." While Carbon, Hydrogen, and Nitrogen (CHN) determination is routine, the simultaneous presence of Chlorine (Cl) and Sulfur (S) on a fused aromatic ring creates a matrix effect that often leads to results outside the journal-mandated


 tolerance.
The Core Problem:
  • Incomplete Combustion: Fused benzothiazole rings are thermally stable. Standard flash combustion (900°C) may leave refractory carbide residues, lowering Carbon values.

  • Chemical Interference: Chlorine can poison standard oxidation catalysts, while Sulfur oxides (

    
    ) can be adsorbed by water traps intended for Hydrogen analysis, skewing H-values.
    
  • Stoichiometry:

    • Theoretical C: 63.54%

    • Theoretical H: 3.28%

    • Theoretical Cl: 14.43%

    • Theoretical N: 5.70%

    • Theoretical S: 13.05%

Note the low Hydrogen content (3.28%). A deviation of just 0.1% in absolute mass represents a 3% relative error, making H-value precision the most sensitive indicator of sample dryness.

Part 2: Methodological Comparison

This guide compares three distinct workflows for validating C₁₃H₈ClNS purity.

1. Automated Dynamic Flash Combustion (CHNS Mode)

The High-Throughput Standard

  • Mechanism: Sample is encapsulated in tin, dropped into a reactor (>950°C) with oxygen injection. Gases (

    
    ) are separated via GC or adsorption columns.
    
  • Pros: Fast (<10 mins), small sample size (2-3 mg), simultaneous CHNS data.

  • Cons: Chlorine is often not detected or requires a separate "Oxygen Flask" run. Chlorine gas can also corrode the detector or overlap with other peaks if not trapped.

  • Verdict: Excellent for C/H/N/S, but requires specific additives (see Protocol) to handle the refractory nature of benzothiazoles.

2. Schöniger Oxygen Flask Combustion (Titration)

The "Gold Standard" for Halogens

  • Mechanism: Sample is wrapped in ash-free paper and burned in a closed flask of pure Oxygen. Absorption solution traps gases; ions (

    
    ) are titrated.
    
  • Pros: The most accurate method for Chlorine and Sulfur. Eliminates matrix interferences found in chromatography.

  • Cons: Dangerous (explosion risk), operator-dependent, requires large sample mass (10-20 mg), tedious.

  • Verdict: Essential for cross-validating the Chlorine content of C₁₃H₈ClNS.

3. Combustion Ion Chromatography (CIC)

The Modern Hybrid

  • Mechanism: Automated combustion unit coupled directly to an Ion Chromatograph.

  • Pros: High sensitivity, speciates Halogens (F, Cl, Br, I) and Sulfur simultaneously.

  • Cons: High capital cost, complex maintenance.

  • Verdict: The superior choice for high-volume labs analyzing mixed-halogen derivatives.

Part 3: Data Presentation & Decision Logic
Table 1: Comparative Performance for C₁₃H₈ClNS
FeatureAutomated CHNS (Flash)Schöniger Flask (Manual)Combustion IC (CIC)
Sample Req. 1.5 – 2.5 mg10 – 20 mg5 – 10 mg
Precision (Cl) Low (often requires add-on)High (<0.2% error) High (<0.2% error)
Precision (S) HighMedium (Titration endpoint)High
Throughput 6 samples/hour2 samples/hour4 samples/hour
Interference Cl may poison catalystIncomplete combustion (soot)Low
Cost/Run $

$ (Labor intensive)

Figure 1: Analytical Decision Tree (Graphviz)

G cluster_0 Validation Check Start Start: C13H8ClNS Sample Check Is Sample > 50mg Available? Start->Check SmallSample No (<10mg): Use Automated CHNS Check->SmallSample No LargeSample Yes (>50mg): Split Stream Check->LargeSample Yes Result Combine Data: Compare vs Theoretical (±0.4% Tolerance) SmallSample->Result If Cl module available PathA Stream A: Automated CHN (Carbon/Hydrogen/Nitrogen) LargeSample->PathA PathB Stream B: Schöniger Flask (Chlorine/Sulfur) LargeSample->PathB PathA->Result PathB->Result

Caption: Decision logic for maximizing accuracy based on sample availability. Split-stream analysis (Method B) is recommended for publication-grade data.

Part 4: Detailed Experimental Protocols
Protocol A: Optimized Automated CHNS for Refractory Aromatics

To be used when sample quantity is limited.

Reagents:

  • Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ) powder (Combustion Aid).
  • Acetanilide (Standard).

Procedure:

  • Microbalance Calibration: Calibrate to

    
    .
    
  • Weighing: Weigh 2.000 mg of C₁₃H₈ClNS into a tin capsule.

  • Additive (Critical Step): Add 2–3 mg of

    
     directly over the sample.
    
    • Why? Benzothiazoles are resistant to oxidation.

      
       provides localized oxygen and prevents sulfur from forming sulfates in the ash, ensuring it reaches the detector as 
      
      
      
      .
  • Folding: Fold the capsule tightly to exclude atmospheric Nitrogen.

  • Combustion: Run at 980°C (elevated temp) with a 10-second Oxygen boost.

  • Calculation:

    
    
    Ensure the K-factor is derived from a sulfanilamide standard to match the S-content.
    
Protocol B: The Schöniger Flask (For Chlorine Confirmation)

To be used for validating the halogen content.

Equipment:

  • 500 mL Iodine flask with platinum sample carrier.

  • Ashless filter paper (Whatman No. 42).

Procedure:

  • Preparation: Cut filter paper into a "flag" shape with a fuse tail. Weigh 15–20 mg of sample onto the paper. Fold and clamp in the platinum carrier.

  • Absorption Solution: Add 10 mL of 0.1 M NaOH and 3 drops of 30%

    
     to the flask.
    
    • Why? The peroxide converts all Sulfur species to Sulfate (

      
      ) and Chlorine to Chloride (
      
      
      
      ), preventing mixed oxidation states.
  • Combustion: Flush flask with pure Oxygen for 2 mins. Light the paper fuse and immediately insert into the flask. Invert flask during combustion to seal the joint with the solvent.

  • Absorption: Shake vigorously for 10 minutes. Allow to stand for 30 minutes.

  • Titration (Chlorine):

    • Acidify with dilute

      
      .
      
    • Titrate with 0.01 N

      
       using Potentiometric detection (Silver electrode).
      
    • Calculation:

      
      
      
Figure 2: The Combustion-Analysis Workflow

Process Sample Sample (C13H8ClNS) Oxidation Flash Combustion (980°C + O2) Sample->Oxidation + V2O5 Additive Reduction Reduction Tube (Cu @ 650°C) Oxidation->Reduction NOx -> N2 SO3 -> SO2 Separation GC Separation Reduction->Separation N2, CO2, H2O, SO2 Detection TCD Detector Separation->Detection Sequential Elution

Caption: Workflow for Automated CHNS. Note the Reduction step where excess Oxygen is removed and Nitrogen oxides are converted to N2.

Part 5: References
  • American Chemical Society. (2022). ACS Research Data Guidelines for Organic Chemistry Journals: Elemental Analysis. Retrieved from [Link]

  • Schöniger, W. (1955).[2][3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[2] Mikrochimica Acta, 43(1), 123-129.[2] (Foundational text for Oxygen Flask method).

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels.[4] Retrieved from [Link]

  • Royal Society of Chemistry. (2022). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur.[2][5] The Analyst.[6][5][7][8] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.